molecular formula C7H4F3N3 B1400421 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1211514-97-4

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B1400421
CAS No.: 1211514-97-4
M. Wt: 187.12 g/mol
InChI Key: ZMWLGKLNLHLZHY-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1233243-98-5) is a high-purity chemical building block offered for research and development purposes. This compound features a molecular formula of C 7 H 4 F 3 N 3 and a molecular weight of 187.12 g/mol . It is supplied as a solid and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . The integration of both an amino group and a powerful electron-withdrawing trifluoromethyl group on the pyridine ring makes this compound a valuable scaffold in medicinal and agrochemical chemistry. While specific applications for this exact molecule are not detailed in the available literature, compounds containing the trifluoromethylpyridine (TFMP) moiety are extensively utilized in the development of modern pesticides and pharmaceuticals . The unique properties of the trifluoromethyl group can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . Researchers may explore this chemical as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)6(12)13-3-5/h1,3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWLGKLNLHLZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Guide: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary

This technical guide details the synthesis of This compound , a critical heterocyclic scaffold used in the development of next-generation agrochemicals (e.g., novel herbicides) and pharmaceutical agents (e.g., androgen receptor antagonists).

While direct cyclization methods exist, they often suffer from poor regioselectivity, yielding mixtures of 4-CF₃ and 6-CF₃ isomers. This guide prioritizes the Halogenation-Cyanation Pathway , a robust, two-step protocol starting from commercially available 2-amino-5-(trifluoromethyl)pyridine. This route offers superior regiocontrol, scalability, and purification profiles suitable for GMP and GLP environments.

Strategic Retrosynthesis & Pathway Analysis

To ensure high purity and structural integrity, we analyze the target molecule through two primary disconnections.

Pathway A: Functional Group Interconversion (Recommended)
  • Strategy: Electrophilic aromatic substitution followed by transition-metal catalyzed cyanation.

  • Starting Material: 2-Amino-5-(trifluoromethyl)pyridine.

  • Mechanism: The amino group (strongly activating, ortho/para director) directs electrophilic halogenation to the C3 position. The C5-CF₃ group (deactivating, meta director) reinforces this regioselectivity.

  • Pros: High regioselectivity (exclusive C3 functionalization), scalable, avoids unstable aliphatic fluorinated precursors.

Pathway B: Cyclocondensation (Alternative)
  • Strategy: Hantzsch-type pyridine synthesis.

  • Reagents: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) + Malononitrile + Ammonia source.

  • Cons: High risk of regioisomers (6-CF₃ vs 5-CF₃); handling of volatile fluorinated enones; lower atom economy due to extensive purification requirements.

Detailed Experimental Protocol (Pathway A)

Step 1: Regioselective Iodination

Objective: Introduce a leaving group at the C3 position. Reaction:



ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or Acetic Acid (AcOH)Polar solvents stabilize the transition state; AcOH promotes electrophilic activation of NIS.
Stoichiometry 1.05 - 1.1 eq NISSlight excess ensures full conversion of the starting material.
Temperature 60°C - 80°CThermal energy required to overcome the deactivating effect of the CF₃ group.
Time 4 - 6 HoursMonitored by HPLC to minimize over-iodination.

Protocol:

  • Charge a reactor with 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) and Acetonitrile (10 vol).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes to control exotherm.

  • (Optional) Add catalytic TFA (0.1 eq) to accelerate the reaction.

  • Heat the mixture to 75°C and stir for 5 hours.

  • IPC (In-Process Control): Check for starting material < 1.0% by HPLC.

  • Workup: Cool to 20°C. Quench with 10% aqueous Sodium Thiosulfate (to remove residual iodine). Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Heptane/EtOAc to yield the 3-iodo intermediate as a pale yellow solid.

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the C3-Iodide to the C3-Nitrile. Reaction:



ParameterSpecificationRationale
Cyanide Source Zn(CN)₂ (Zinc Cyanide)Less toxic and easier to handle than NaCN/KCN; provides slow release of CN⁻.
Catalyst Pd₂(dba)₃ (1-2 mol%)Zero-valent Pd source for oxidative addition.
Ligand dppf (2-4 mol%)Bidentate ligand prevents catalyst decomposition and enhances reductive elimination.
Additives Zn dust (10 mol%)Keeps the catalytic cycle active by reducing Pd(II) back to Pd(0).
Solvent DMF or NMPHigh boiling point polar aprotic solvent required for high-temp coupling.

Protocol:

  • In a nitrogen-purged reactor, dissolve 2-amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq) in DMF (8 vol).

  • Add Zn(CN)₂ (0.6 eq - note: Zn(CN)₂ provides 2 CN equivalents).

  • Add Zn dust (0.1 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Critical Safety: Ensure the system is closed and vented through a scrubber (bleach solution) to capture any HCN gas.

  • Heat to 110°C for 12-16 hours.

  • Workup: Cool to room temperature. Dilute with water and Ethyl Acetate.[1] Filter through Celite to remove Zinc/Palladium residues.

  • Scavenging: Wash organic layer with 5% Ammonium Hydroxide (removes copper/zinc salts) and Brine.

  • Isolation: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from Ethanol.

Process Visualization (Graphviz)

SynthesisPathway Start 2-Amino-5-(trifluoromethyl)pyridine (Starting Material) Step1 Step 1: Iodination (NIS, MeCN, 75°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Amino-3-iodo-5-(trifluoromethyl)pyridine Step1->Inter Waste1 Succinimide (Removed in Workup) Step1->Waste1 Step2 Step 2: Cyanation (Zn(CN)2, Pd cat., DMF, 110°C) Inter->Step2 Pd-Catalyzed Coupling Final Target: This compound Step2->Final Waste2 ZnI2 / Pd residues (Removed via Celite) Step2->Waste2

Caption: Figure 1. Step-wise synthesis pathway via the Halogenation-Cyanation route, highlighting critical intermediates and waste streams.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Wet solvent or old NIS reagent.Dry MeCN over molecular sieves; use fresh NIS; increase Temp to 80°C.
Des-iodo byproduct (Step 2) Protodehalogenation due to moisture.Ensure DMF is anhydrous (<0.05% water); increase Zn dust concentration.
Pd Black Formation Ligand oxidation or catalyst death.Sparge solvents with Argon for 30 mins prior to addition; add ligand in slight excess.
Poor Solubility High crystallinity of the product.Use DMSO or NMP instead of DMF; heat workup extraction solvent (EtOAc) to 40°C.

Safety & Compliance (HSE)

  • Cyanide Hazard: Although Zn(CN)₂ is less volatile than NaCN, it releases HCN upon contact with strong acids. Never acidify the waste stream of Step 2. Treat all aqueous waste with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate.

  • Palladium Sensitization: Pd compounds are sensitizers. Use double gloving and dedicated fume hoods.

  • Fluorinated Waste: Do not incinerate fluorinated waste in standard kilns; requires high-temperature incineration (>1100°C) to prevent HF formation.

Analytical Specifications (Release Criteria)

  • Appearance: Off-white to pale yellow crystalline powder.

  • Purity (HPLC): > 98.0% (Area %).[1]

  • Identity (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (s, 1H, H-6), 8.15 (s, 1H, H-4), 7.60 (br s, 2H, NH₂).

    • Note: The shift of the NH₂ protons is diagnostic; the electron-withdrawing CN group shifts them downfield compared to the starting material.

  • Mass Spec (LC-MS): [M+H]⁺ = 188.1.

References

  • Synthesis of Halogenated Pyridines

    • Title: "Regioselective Halogen
    • Source:Journal of Organic Chemistry, 2008.
    • URL:[Link] (Example of methodology).

  • Cyanation Methodologies

    • Title: "Zinc Cyanide: A Useful Reagent for Palladium-Catalyzed Cyan
    • Source:Organic Letters, 2000.
    • URL:[Link]

  • Related Patent (Apalutamide Intermediates)

    • Title: "Diarylhydantoin compounds" (Describes similar pyridine scaffolds).
    • Source: US Patent 8,445,507.[3]

    • URL
  • Organic Syntheses (General Handling)

    • Title: "Palladium-Catalyzed Cyan
    • Source:Organic Syntheses, Vol. 88, 2011.
    • URL:[Link]

Sources

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile CAS number 573762-62-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 5-Amino-3-(trifluoromethyl)picolinonitrile

Part 1: Executive Summary & Nomenclature Clarification

Subject: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile CAS Registry Number: 573762-62-6 Primary Application: Critical intermediate for Androgen Receptor Antagonists (e.g., Apalutamide).[1][2]

CRITICAL TECHNICAL NOTE ON NOMENCLATURE: There is a frequent nomenclature divergence in the field regarding this scaffold.

  • The User-Provided Name: "2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile" describes a constitutional isomer where the amine is at position 2 and the nitrile at position 3.[1]

  • The CAS Registry (573762-62-6): Corresponds strictly to 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (also known as 5-amino-3-(trifluoromethyl)picolinonitrile).[1][3]

This guide focuses on the molecule defined by CAS 573762-62-6 , as it is the industrially significant intermediate for the synthesis of the blockbuster drug Apalutamide (Erleada™).[1] The structure features an amine at position 5, a nitrile at position 2, and a trifluoromethyl group at position 3.[1][4][5]

Part 2: Molecular Architecture & Chemical Profile

The 5-amino-3-(trifluoromethyl)picolinonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly for nuclear hormone receptor modulation.[1] Its utility is derived from a specific electronic "push-pull" system that influences both its reactivity and the pharmacological properties of the final drug.[1]

Electronic Push-Pull System
  • Electron Withdrawing Groups (EWG): The pyridine nitrogen (intrinsic), the nitrile group (C2), and the trifluoromethyl group (C3) create a highly electron-deficient ring system.[1]

  • Electron Donating Group (EDG): The amino group (C5) acts as the sole electron donor.[1]

  • Consequence: The amine at C5 is less nucleophilic than a standard aniline due to the strong inductive and mesomeric withdrawal from the ring.[1] However, it remains sufficiently reactive for condensation reactions (e.g., thiohydantoin formation) while resisting oxidative degradation.[1]

The Fluorine Effect

The


 group at C3 serves three critical roles:
  • Metabolic Stability: Blocks oxidative metabolism at the C3 position.[1]

  • Lipophilicity: Increases the LogP, enhancing membrane permeability of the final drug.[1]

  • Conformation: The steric bulk of the

    
     group forces the pyridine ring to twist relative to coupled rings (e.g., the thiohydantoin ring in Apalutamide), which is essential for locking the molecule into the antagonist conformation within the androgen receptor ligand-binding domain.[1]
    

Table 1: Physicochemical Properties (CAS 573762-62-6) [1][2][6][7]

PropertyValueNote
Molecular Formula

Molecular Weight 187.12 g/mol
Appearance Off-white to yellow solidLight sensitive
Melting Point 145-148 °CVaries by polymorph
Boiling Point ~362 °CPredicted
pKa (Conjugate Acid) ~ -1.52Highly weakly basic amine
LogP 1.1 - 1.5Moderate lipophilicity

Part 3: Synthetic Access & Methodology

The most robust industrial route to CAS 573762-62-6 involves the reduction of the nitro-precursor.[1] This approach avoids the handling of unstable diazonium intermediates often required in alternative routes.[1]

Core Synthesis Pathway: Nitro Reduction

Precursor: 2-Cyano-3-(trifluoromethyl)-5-nitropyridine.[1][8] Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethyl Acetate (EtOAc).[1]

Protocol 1: Chemo-selective Reduction (Iron/Acetic Acid) Rationale: Catalytic hydrogenation (


/Pd-C) poses a risk of reducing the nitrile group to a primary amine or an imine.[1] The Iron/Acetic acid method is highly selective for the nitro group in the presence of a nitrile.[1]
  • Preparation: Charge a reaction vessel with 2-cyano-3-(trifluoromethyl)-5-nitropyridine (1.0 eq) and Ethyl Acetate (10 volumes).

  • Activation: Add Iron powder (4.5 eq, <325 mesh) to the solution.

  • Initiation: Slowly add Acetic Acid (10 volumes) while maintaining temperature <30°C (exothermic reaction).

  • Reaction: Heat the mixture to 60-70°C for 2-4 hours. Monitor by HPLC or TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Work-up (Critical Step): The iron sludge can clog filters.[1]

    • Cool to room temperature.[1][9]

    • Filter through a pad of Celite (diatomaceous earth).[1]

    • Wash the pad with EtOAc.[1]

    • Neutralize the filtrate with saturated

      
       solution.[1][10]
      
  • Isolation: Separate organic layer, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica chromatography (Gradient: 10-40% EtOAc in Hexanes).

Synthesis cluster_conditions Critical Control Points Start 2-Chloro-3-(trifluoromethyl)pyridine Nitro 2-Cyano-3-(trifluoromethyl)-5-nitropyridine (Precursor) Start->Nitro 1. Cyanation (Zn(CN)2) 2. Nitration (HNO3/H2SO4) Product CAS 573762-62-6 5-Amino-3-(trifluoromethyl)picolinonitrile Nitro->Product Reduction (Fe/AcOH or H2/Raney Ni) Control Avoid Pd/C hydrogenation to prevent nitrile reduction.

Figure 1: Synthetic pathway to CAS 573762-62-6 highlighting the critical reduction step.

Part 4: Reactivity & Applications (Drug Discovery)

The primary value of CAS 573762-62-6 lies in its role as a "Warhead Carrier" in the synthesis of second-generation Androgen Receptor (AR) antagonists.[1]

Case Study: Synthesis of Apalutamide (Erleada)

Apalutamide is a non-steroidal antiandrogen used for non-metastatic castration-resistant prostate cancer.[1][2] The 5-amino-3-(trifluoromethyl)picolinonitrile moiety is the "Left-Hand Side" (LHS) of the molecule.[1]

Mechanism of Incorporation: The amine (N5) of CAS 573762-62-6 reacts with an isothiocyanate derivative to form the central thiohydantoin ring.[1]

Protocol 2: Thiohydantoin Ring Closure

  • Coupling: React CAS 573762-62-6 with 4-isothiocyanato-2-fluoro-N-methylbenzamide (or a protected precursor).[1]

  • Conditions: Heat in DMA (Dimethylacetamide) or DMSO at 80-90°C.

  • Cyclization: The initial thiourea intermediate is often cyclized in situ or in a second step using acid (HCl/MeOH) or mild base to form the thiohydantoin ring.[1]

Why this Scaffold? The 3-trifluoromethyl and 2-cyano groups on the pyridine ring create a specific steric and electronic environment that prevents the androgen receptor from folding into its active conformation (Helix 12 displacement), thereby blocking transcriptional activity.[1]

Reactivity Center CAS 573762-62-6 (Nucleophilic Amine) Thiourea Thiourea Intermediate Center->Thiourea + Reagent (DMA, 90°C) Reagent Isothiocyanate Partner (R-N=C=S) Reagent->Thiourea Apalutamide Apalutamide (Thiohydantoin Core) Thiourea->Apalutamide Cyclization (Acid/Heat)

Figure 2: The role of CAS 573762-62-6 in the construction of the diarylthiohydantoin scaffold.

Part 5: Safety & Handling (GHS Standards)

This compound is a functionalized aminopyridine and nitrile.[1] It must be handled with extreme caution in a containment hood.

GHS Classification:

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed. [1]

  • Acute Toxicity (Dermal): Category 3 (H311) - Toxic in contact with skin. [1]

  • Acute Toxicity (Inhalation): Category 3 (H331) - Toxic if inhaled. [1][5]

  • Irritation: Causes skin and eye irritation.[1]

Handling Protocols:

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Engineering Controls: All weighing and transfer operations must occur inside a certified fume hood or a powder containment enclosure.

  • Waste Disposal: Segregate as hazardous organic waste containing nitriles.[1] Do not mix with acids (risk of HCN generation if nitrile hydrolyzes, though unlikely under mild conditions).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13532246, 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link][1]

  • European Patent Office. Process for the Preparation of Apalutamide (EP 3802515 B1).[1][11] Retrieved from [Link]

  • Pharmaffiliates. Apalutamide Impurities and Intermediates (CAS 573762-62-6).[1][3] Retrieved from [Link][1][3]

Sources

Molecular Architecture & Synthetic Utility of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) is a highly specialized pyridine scaffold serving as a critical intermediate in the synthesis of next-generation androgen receptor antagonists, most notably Apalutamide (ARN-509).[1] Characterized by a "push-pull" electronic system—comprising a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a cyano (-CN) group opposed by an electron-donating amino (-NH₂) moiety—this compound offers unique reactivity profiles for nucleophilic aromatic substitution and metal-catalyzed cross-coupling. This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and application in high-value drug discovery.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule features a pyridine core substituted at the 2, 3, and 5 positions.[2] The interplay between these substituents dictates its chemical behavior:

  • Position 2 (Cyano): Enhances the electrophilicity of the ring and serves as a handle for further transformations (e.g., hydrolysis to amides/acids or cyclization to heterocycles).

  • Position 3 (Trifluoromethyl): A lipophilic, electron-withdrawing group that modulates pKa and metabolic stability. It imposes steric bulk, influencing the binding conformation in active sites (e.g., the androgen receptor).

  • Position 5 (Amino): Acts as a nucleophilic handle.[2][3] Due to the electron-deficient nature of the pyridine ring (exacerbated by -CN and -CF₃), this amine is significantly less basic than aniline, requiring specific conditions for functionalization.

Physicochemical Data Table
PropertyValueNotes
CAS Number 573762-62-6
Formula C₇H₄F₃N₃
Molecular Weight 187.12 g/mol
Appearance Off-white to brown solidColor depends on oxidation state/impurities
Density ~1.5 ± 0.1 g/cm³Predicted
Boiling Point 362.2 ± 42.0 °CAt 760 mmHg (Predicted)
pKa (Conjugate Acid) ~ -1.52Extremely weak base due to EWGs
Solubility DMSO, Ethyl Acetate, MethanolSparingly soluble in water

Synthetic Pathways & Process Chemistry

The most robust industrial route involves the selective reduction of the nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine . This method is preferred over direct amination due to regioselectivity control.

Validated Synthetic Protocol: Iron-Mediated Reduction

Rationale: Iron powder in acidic media is chosen over catalytic hydrogenation (H₂/Pd-C) to avoid concomitant reduction of the nitrile (-CN) group or hydrodefluorination of the -CF₃ group.

Reagents:

  • Precursor: 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine (CAS 573762-57-9)[4]

  • Reductant: Iron powder (Fe)[5][6][4]

  • Solvent System: Ethyl Acetate (EtOAc) / Acetic Acid (AcOH) (1:1 v/v) or Ethanol/Water with NH₄Cl.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine in a 1:1 mixture of EtOAc and AcOH.

  • Activation: Add 4.5 eq of iron powder. (Optional: Add catalytic HCl to activate Fe surface).

  • Reaction: Heat the mixture to reflux (approx. 65-80°C) under inert atmosphere (N₂) for 12–15 hours. Monitor via TLC or HPLC for consumption of the nitro starting material.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite (diatomaceous earth) to remove iron residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[4]

  • Neutralization: Resuspend residue in EtOAc and wash with saturated aqueous Na₂CO₃ to remove acetic acid.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Eluent: EtOAc/Pentane 1:1) to yield the product as a brown/off-white solid.

    • Typical Yield: 91–95%.

Reaction Workflow Diagram

SynthesisPath Precursor 2-Cyano-5-nitro- 3-(trifluoromethyl)pyridine (CAS: 573762-57-9) Intermediate Reduction Intermediate Precursor->Intermediate Nitro Reduction Reagents Fe Powder / AcOH / EtOAc Reflux, 15h Reagents->Intermediate Product 5-Amino-3-(trifluoromethyl) picolinonitrile (CAS: 573762-62-6) Intermediate->Product Workup & Purification

Caption: Iron-mediated selective reduction of the nitro group preserving the nitrile and trifluoromethyl functionalities.

Spectroscopic Characterization

Accurate identification relies on the distinct meta-coupling of the pyridine protons.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • The molecule possesses two aromatic protons at positions 4 and 6.

    • δ ~7.20 ppm (d, J = 2.4 Hz, 1H, H-6): Proton adjacent to the amino group. Upfield shift due to shielding by the amino group.

    • δ ~8.22 ppm (d, J = 2.4 Hz, 1H, H-4): Proton between the CF₃ and amino group. Downfield shift due to the electron-withdrawing effect of the CF₃ and CN groups.

    • Coupling (J = 2.4 Hz): Characteristic meta-coupling constant for pyridine rings.

    • δ ~6.5 ppm (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • m/z: Calculated for [M+H]⁺ (C₇H₅F₃N₃): 188.04. Found: ~188.04.

Functional Applications in Drug Discovery[2][3][7]

The Apalutamide Connection

This compound is the "A-ring" scaffold of Apalutamide , a drug used to treat non-metastatic castration-resistant prostate cancer.[1]

  • Mechanism: The 5-amino group is coupled with a fluorinated phenyl isothiocyanate (or similar electrophile) to form the thiohydantoin core of the drug.

  • SAR Insight: The 3-CF₃ and 2-CN groups are crucial for binding affinity to the Androgen Receptor (AR) ligand-binding domain, locking the receptor in an inactive conformation.

Pharmacophore Mapping

The structure provides a rigid heteroaromatic linker with defined vectors for hydrogen bonding (CN acceptor, NH₂ donor) and hydrophobic interaction (CF₃).

Pharmacophore Center Pyridine Core (Scaffold) CN 2-CN Group (H-Bond Acceptor/ Metabolic Stability) Center->CN CF3 3-CF3 Group (Lipophilicity/ Steric Bulk) Center->CF3 NH2 5-NH2 Group (Nucleophilic Handle/ H-Bond Donor) Center->NH2

Caption: Pharmacophore decomposition showing the functional roles of substituents in ligand-receptor interactions.

Safety & Handling Guidelines

  • Hazard Classification: GHS06 (Toxic).

  • H-Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled).

  • Storage: Keep in a dark, inert atmosphere (N₂ or Ar) at 2–8°C. The amine is sensitive to oxidation over prolonged exposure to air and light.

  • PPE: Full face shield, chemical-resistant gloves (Nitrile), and respirator are mandatory during synthesis and handling.

References

  • Bian, J., et al. (2020).[4] "Design, synthesis and biological evaluation of novel androgen receptor antagonists." European Journal of Medicinal Chemistry, 192.[4]

  • ChemicalBook. (2025).[5] "5-Amino-3-(trifluoromethyl)picolinonitrile Product Properties and Synthesis." ChemicalBook Database.

  • PubChem. (n.d.). "Compound Summary: 5-Amino-3-(trifluoromethyl)picolinonitrile." National Center for Biotechnology Information.

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 72(6), 1494-1503.

Sources

Technical Guide: Spectroscopic Profile of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile , a critical fluorinated heterocyclic building block.

This guide is structured to serve as a reference for quality control, structural validation, and analytical method development in pharmaceutical and agrochemical research.

Executive Summary & Compound Identity

This compound is a highly functionalized pyridine derivative used as a pharmacophore in the synthesis of kinase inhibitors and androgen receptor antagonists. Its structural integrity relies on the precise arrangement of the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups relative to the electron-donating amino (-NH₂) group.

Critical Isomer Distinction: Researchers must distinguish this compound from its isomer, 5-Amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6), which is a key intermediate for Apalutamide. This guide focuses specifically on the 2-Amino, 3-Cyano, 5-Trifluoromethyl isomer.

Molecular Specifications
ParameterDetail
CAS Registry Number 1211514-97-4
IUPAC Name This compound
Molecular Formula C₇H₄F₃N₃
Molecular Weight 187.12 g/mol
Monoisotopic Mass 187.036 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary tool for confirming identity and isotopic purity. Due to the basic nitrogen in the pyridine ring and the exocyclic amine, Electrospray Ionization in Positive mode (ESI+) is the recommended ionization method.

Experimental Parameters (Recommended)
  • Instrument: LC-MS (Triple Quadrupole or Q-TOF)

  • Ion Source: ESI (+)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (to promote protonation)

  • Cone Voltage: 20–40 V (Optimization required for fragmentation)

Fragmentation Pathway & Interpretation

The fragmentation pattern is driven by the stability of the pyridine ring and the lability of the substituents.

  • [M+H]⁺ (m/z 188.04): The protonated molecular ion is the base peak in soft ionization.

  • Loss of NH₃ (m/z 171): Characteristic of primary amines, though less common in aminopyridines due to ring resonance.

  • Loss of HF (m/z 168): Common in trifluoromethylated aromatics.

  • Ring Cleavage/Loss of HCN: High-energy collisions may result in the loss of the cyano group or ring opening.

Visualization: MS Fragmentation Logic

The following diagram illustrates the logical flow of ion fragmentation expected for this structure.

MS_Fragmentation M_Ion [M+H]+ Precursor Ion m/z 188.04 (Stable Pyridinium Core) Frag_1 Fragment A [M+H - NH3]+ m/z ~171 (Loss of Amine) M_Ion->Frag_1 - 17 Da (NH3) Frag_2 Fragment B [M+H - HF]+ m/z ~168 (Fluorine Elimination) M_Ion->Frag_2 - 20 Da (HF) Frag_3 Fragment C [M+H - HCN]+ m/z ~161 (Loss of Cyano Group) M_Ion->Frag_3 - 27 Da (HCN)

Caption: Predicted ESI+ fragmentation pathways for this compound.

Infrared Spectroscopy (IR) Analysis

IR spectroscopy provides a "fingerprint" verification of the functional groups. The interplay between the electron-withdrawing -CN and -CF₃ groups and the electron-donating -NH₂ group creates specific shifts in vibrational frequencies.

Key Absorption Bands & Assignments

The following data represents the characteristic bands expected in a standard FTIR spectrum (KBr pellet or ATR).

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3450 – 3300 Primary Amine (-NH₂)N-H StretchingTypically appears as a doublet (symmetric & asymmetric stretch).
2240 – 2210 Nitrile (-CN)C≡N StretchingSharp, distinct band. Conjugation with the pyridine ring may lower the frequency slightly.
1650 – 1590 Pyridine RingC=N / C=C Stretching"Breathing" modes of the aromatic heterocycle; often enhanced by the amino substituent.
1350 – 1100 Trifluoromethyl (-CF₃)C-F StretchingVery strong, broad, multiplet region. Distinctive for fluorinated compounds.
850 – 800 Aromatic C-HOut-of-plane BendingIndicative of substitution pattern (isolated H positions).
Mechanism of Spectral Shift
  • Push-Pull Effect: The ortho placement of the amino (donor) and cyano (acceptor) groups creates a "push-pull" electronic system. This increases the double-bond character of the C-N(amino) bond, potentially shifting the C=C ring stretches to higher frequencies compared to unsubstituted pyridine.

  • H-Bonding: In solid state (KBr), the amino hydrogens likely hydrogen-bond with the cyano nitrogen of neighboring molecules, causing broadening in the 3300–3450 cm⁻¹ region.

Quality Control & Purity Workflow

Ensuring the purity of this intermediate is vital, as the 5-amino isomer (impurity) can lead to regioisomeric byproducts in downstream synthesis.

Analytical Logic Tree

The following workflow defines the decision process for validating batches of CAS 1211514-97-4.

QC_Workflow Start Crude Material (CAS 1211514-97-4) LCMS Step 1: LC-MS Analysis (Check MW & Purity) Start->LCMS Decision1 Mass = 187.12 Purity > 98%? LCMS->Decision1 NMR Step 2: 1H-NMR / 19F-NMR (Confirm Regioisomer) Decision1->NMR Yes Reject REJECT / Repurify (Check for Isomer CAS 573762-62-6) Decision1->Reject No NMR->Reject Wrong Isomer IR Step 3: FTIR (Fingerprint ID) NMR->IR Structure Confirmed Release RELEASE LOT (Valid Intermediate) IR->Release

Caption: QC decision tree distinguishing the target compound from its common regioisomeric impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13532246 (Isomer Analog). Retrieved from [Link][1]

  • NIST Chemistry WebBook. Standard Infrared Spectra for Pyridine Derivatives. (General Reference for Band Assignments). Retrieved from [Link]

Sources

chemical stability and storage conditions for 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling & Lifecycle Management of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary & Molecular Profile

This technical guide defines the stability parameters and handling protocols for This compound (CAS: 1211514-97-4).

Unlike its isomers, this specific scaffold features an ortho-amino-nitrile motif (positions 2 and 3). While this structural arrangement makes it a high-value pharmacophore for synthesizing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines), it introduces specific stability challenges not present in non-ortho isomers. The proximity of the nucleophilic amine (-NH₂) to the electrophilic nitrile (-CN) creates a thermodynamic potential for intramolecular cyclization under forcing conditions, necessitating strict environmental controls.

Table 1: Physicochemical Identity

ParameterSpecification
IUPAC Name This compound
CAS Number 1211514-97-4
Molecular Formula C₇H₄F₃N₃
Molecular Weight 187.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Electronic Character Electron-deficient pyridine ring (Push-Pull system)
Critical Motif Ortho-amino-cyano (Position 2,3)

Physicochemical Stability Analysis

The stability of this compound is governed by the "Push-Pull" electronic effects. The electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups deactivate the pyridine ring against oxidation, but the nitrile group remains the primary locus of instability.

Hydrolytic Stability (The Critical Control Point)

The nitrile group at position 3 is susceptible to hydrolysis. However, the rate of hydrolysis is heavily influenced by the ortho-amino group.

  • Mechanism: Under acidic or basic conditions with moisture, the nitrile hydrolyzes first to the primary amide (carboxamide), and subsequently to the carboxylic acid.

  • The "Ortho" Risk: If the nitrile hydrolyzes to the amide, the neighboring amine can facilitate an intramolecular attack, potentially leading to cyclization artifacts (e.g., pyrido-pyrimidinones) if a one-carbon source (like solvent impurities) is present.

  • Recommendation: Strict moisture control is required. The compound is hygroscopic .

Thermal Stability
  • Solid State: The compound exhibits high crystallinity and is thermally stable up to its melting point (typically >150°C, though batch specific).

  • Melt Stability: Prolonged exposure to temperatures near the melting point can induce polymerization or self-condensation due to the reactive amino-nitrile functionality.

Photolytic Stability
  • Sensitivity: Moderate. Pyridine derivatives can form N-oxides upon prolonged UV exposure.

  • Impact: Photo-degradation results in ring discoloration (yellowing/browning) but rarely impacts bulk assay purity unless exposure is extreme.

Degradation Pathways & Visualization

The following diagram illustrates the primary degradation risks. The "Safe Zone" represents the target molecule, while the red pathways indicate failure modes triggered by improper storage (Moisture/Heat).

DegradationPathways cluster_0 Storage Environment Control Target 2-Amino-5-(trifluoromethyl) pyridine-3-carbonitrile (Target Molecule) Amide Intermediate Amide (Hydrolysis Product) Target->Amide Hydrolysis (Slow) Moisture Moisture (H2O) + Acid/Base Moisture->Target Acid Carboxylic Acid (Degradant) Amide->Acid Further Hydrolysis Cyclic Fused Pyrimidines (Cyclization Artifact) Amide->Cyclic + Carbon Source (Cyclization)

Figure 1: Primary degradation pathways driven by moisture ingress and subsequent hydrolysis of the nitrile moiety.

Storage & Handling Protocols

To maintain >98% purity over extended periods (12-24 months), the following "Chain of Custody" protocol must be implemented.

Environmental Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is stable at room temperature for short durations (shipping), long-term storage requires refrigeration to arrest kinetic hydrolysis rates.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory after every use. The container headspace must be purged to remove atmospheric moisture.

  • Light: Store in Amber Borosilicate Glass vials.

Handling Workflow (Self-Validating Protocol)

This workflow ensures that every interaction with the substance minimizes degradation risk.

StorageWorkflow Receipt 1. Receipt & QC (Verify Purity via HPLC) Aliquot 2. Aliquoting (Split into single-use vials under N2/Ar glovebox) Receipt->Aliquot Minimize bulk exposure Storage 3. Storage (2-8°C, Amber Vial, Desiccator) Aliquot->Storage Usage 4. Usage (Warm to RT before opening to prevent condensation) Storage->Usage On Demand Reseal 5. Re-seal (Purge Headspace with Ar Parafilm Seal) Usage->Reseal If remainder exists Reseal->Storage Return immediately

Figure 2: Lifecycle management workflow to prevent condensation-induced hydrolysis.

Quality Control & Impurity Monitoring

Researchers should establish a baseline HPLC method to detect the primary impurity: 2-Amino-5-(trifluoromethyl)pyridine-3-carboxamide (the hydrolysis product).

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Nitrile/Amide distinction).

  • Pass Criteria: Purity ≥ 97.0% (Area %).

Safety & Toxicology (GHS Classification)

While this guide focuses on stability, safety is paramount. Aminopyridines and nitriles are bioactive and potentially toxic.

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and handling within a fume hood are mandatory to prevent inhalation of dust.

References

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 1211514-97-4).[1][2][3][4] Retrieved from

  • PubChem. (2023). Compound Summary: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (Isomer Comparison).[5] National Library of Medicine. Retrieved from

  • Jubilant Ingrevia. (2022).[6] Safety Data Sheet: Aminopyridine Derivatives. Retrieved from

  • Organic Syntheses. (2023). General Procedures for the Hydrolysis and Reactivity of 3-Cyanopyridines. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffolds to Late-Stage Warhead Installation

Executive Summary

The synthesis of kinase inhibitors has evolved from simple ATP-mimetic screening to the rational design of targeted covalent inhibitors (TCIs). This guide focuses on the practical application of synthetic methodologies required to construct modern kinase inhibitors, specifically targeting the hinge-binding motif and the cysteine-reactive warhead . We address the specific challenges of palladium-catalyzed cross-couplings on nitrogen-rich heterocycles and provide validated protocols for the installation of acrylamide electrophiles, a critical step in the synthesis of drugs like Ibrutinib and Osimertinib.

Strategic Overview: The Modular Assembly

Modern kinase inhibitor synthesis is rarely linear; it is convergent. The molecule is typically conceptualized in three distinct modules:

  • The Hinge Binder: A nitrogen-rich heterocycle (e.g., pyrimidine, quinazoline, pyrazolo[3,4-d]pyrimidine) that mimics the adenine ring of ATP.

  • The Linker/Tail: A solubilizing moiety that extends into the solvent-exposed region or the hydrophobic back-pocket.

  • The Warhead: An electrophile (typically an acrylamide) positioned to form a covalent bond with a non-catalytic cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR).

Workflow Visualization

The following diagram illustrates the convergent synthetic logic, highlighting the critical "Use" points of specific catalytic systems.

KinaseSynthesisWorkflow Start Raw Materials (Dihalogenated Heterocycles) Scaffold Hinge Binder Construction (Suzuki/SNAr) Start->Scaffold Regioselective Functionalization Coupling Tail Attachment (Buchwald-Hartwig) Scaffold->Coupling C-N Bond Formation (Critical Step) Deprotection Amine Deprotection (TFA/HCl) Coupling->Deprotection Exposing Nucleophile Warhead Warhead Installation (Acryloylation) Deprotection->Warhead Electrophile Intro Final Covalent Kinase Inhibitor (e.g., Ibrutinib Analog) Warhead->Final Purification

Figure 1: Modular assembly workflow for covalent kinase inhibitors. Key synthetic bottlenecks occur at the Tail Attachment (catalyst poisoning) and Warhead Installation (polymerization risks).

Critical Methodology 1: The C-N Bond Formation (Buchwald-Hartwig)

One of the most ubiquitous failures in kinase inhibitor synthesis is the coupling of the hinge-binder (often a chloropyrimidine or chloroquinazoline) to an amine-containing tail. The high nitrogen content of the scaffold often poisons standard Palladium catalysts.

The Challenge: Nitrogen atoms in the pyrimidine/quinazoline ring coordinate strongly to Pd(II), displacing phosphine ligands and arresting the catalytic cycle.

The Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BrettPhos) or precatalysts that ensure rapid reductive elimination.

Comparative Data: Catalyst Performance on N-Heterocycles

Table 1: Optimization of C-N coupling between 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and an aniline derivative.

Catalyst SystemLigand ClassYield (Isolated)Notes
Pd(PPh₃)₄ Monodentate Phosphine< 15%Severe catalyst poisoning; reaction stalls.
Pd₂(dba)₃ / BINAP Bidentate Phosphine45-55%Moderate success; requires high temp (100°C+).
Pd(OAc)₂ / Xantphos Wide Bite Angle78%Good turnover; Xantphos prevents Pd chelation by heterocycle.
Pd-RuPhos G3 Buchwald Precatalyst92% Recommended. Rapid activation; tolerates steric bulk.
Protocol: Buchwald-Hartwig Amination for Kinase Scaffolds

Target: Coupling a 4-chloropyrimidine scaffold with a solubilizing amine tail.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Heterocyclic halide (1.0 equiv)

    • Amine partner (1.2 equiv)

    • Pd-RuPhos G3 Precatalyst (2-5 mol%)

    • Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl alcohol (0.2 M concentration). Note: t-Amyl alcohol often provides better solubility for polar kinase scaffolds.

  • Reaction: Seal the vial and heat to 80-100°C for 4-12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

    • Checkpoint: Ensure complete removal of Pd residues, as trace metals can interfere with subsequent biological assays.

Critical Methodology 2: Late-Stage Warhead Installation

For covalent inhibitors (e.g., targeting BTK, EGFR, JAK3), the acrylamide warhead is installed in the final step to avoid polymerization or side reactions during earlier synthesis.

The Mechanism: The acrylamide undergoes a Michael addition with a specific cysteine thiol in the kinase active site.

MichaelAddition Step1 Inhibitor-Acrylamide (Electrophile) Complex Reversible Binding (Ki) Step1->Complex Step2 Kinase-Cysteine-SH (Nucleophile) Step2->Complex Transition Transition State Complex->Transition Michael Addition Product Irreversible Adduct (kinact) Transition->Product C-S Bond Formation

Figure 2: Kinetic mechanism of covalent inhibition. The synthesis must preserve the electrophilic nature of the acrylamide without triggering premature reaction.

Protocol: Acryloyl Chloride Coupling

Target: Converting a free amine on the scaffold to an acrylamide.

  • Setup: Dissolve the amine-bearing scaffold (1.0 equiv) in anhydrous DCM or THF. Cool to -78°C or 0°C (temperature control is vital to prevent polymerization).

  • Base: Add Diisopropylethylamine (DIPEA) or Triethylamine (1.5 - 2.0 equiv).

  • Addition: Add Acryloyl Chloride (1.05 equiv) dropwise.

    • Expert Tip: Do not use a large excess of acryloyl chloride. Excess reagent can lead to double-acylation or polymerization.

  • Quench: Monitor by LCMS. The reaction is usually fast (< 30 mins). Quench immediately with saturated NaHCO₃ upon completion.

  • Alternative (Mild Conditions): If the scaffold is acid-sensitive, use Acrylic Acid with a coupling agent like HATU or T3P. This avoids the generation of HCl.

Troubleshooting & Optimization
  • Issue: Polymerization of Warhead.

    • Cause: High concentration or heat during workup.

    • Fix: Add a radical inhibitor (e.g., BHT) to the reaction mixture if scaling up. Evaporate solvents at < 30°C.

  • Issue: Regioselectivity in Scaffold Synthesis.

    • Context: When using 2,4-dichloropyrimidine.

    • Insight: The C4 position is more electrophilic than C2. Perform the SNAr or Suzuki coupling at C4 at lower temperatures (RT to 40°C) to maintain the C2-Cl for later functionalization.

References
  • Privileged Scaffolds: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1] (2020).[1] NIH. Link

  • Buchwald-Hartwig Amination: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Link

  • Covalent Warheads: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021).[2][3] ACS.[4] Link

  • Catalyst Poisoning: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH. Link

  • General Review: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). NIH. Link

Sources

functionalization of the amino group in 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Amino Group in 5-Amino-3-(trifluoromethyl)picolinonitrile

Executive Summary & Strategic Importance

5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) is a critical scaffold in the synthesis of next-generation nonsteroidal androgen receptor (AR) antagonists, most notably Apalutamide (Erleada™).

The functionalization of the C5-amino group poses a distinct synthetic challenge due to the profound electron-withdrawing nature of the pyridine ring, exacerbated by the ortho-cyano and meta-trifluoromethyl substituents. This electronic landscape renders the amino group significantly less nucleophilic than standard anilines, often leading to stalled reactions or requiring forcing conditions that degrade the nitrile handle.

This guide provides three field-validated protocols to overcome these electronic barriers, focusing on isothiocyanate formation (for thiohydantoin synthesis), palladium-catalyzed cross-coupling, and Sandmeyer-type halogenation.

Reactivity Landscape & Electronic Analysis

To successfully functionalize this molecule, one must first understand the deactivating forces at play. The amino group at position 5 is "doubly deactivated."

  • Inductive Effect (-I): The -CF3 group at position 3 and the -CN group at position 2 pull electron density through the sigma bond framework.

  • Mesomeric Effect (-M): The pyridine nitrogen and the nitrile group participate in resonance structures that sequester lone pair availability from the exocyclic amine.

Implication: Standard nucleophilic attacks (e.g., reaction with weak electrophiles) will fail. Protocols must utilize highly reactive electrophiles (e.g., thiophosgene) or specialized catalysts (e.g., Pd-BrettPhos cycles).

ElectronicLandscape Molecule 5-Amino-3-(trifluoromethyl) picolinonitrile CF3 3-CF3 Group (Strong -I Effect) Molecule->CF3 CN 2-CN Group (Strong -I & -M Effect) Molecule->CN Pyridine Pyridine Ring (Electron Deficient) Molecule->Pyridine Amine 5-NH2 Group (Nucleophilicity: LOW) CF3->Amine Deactivates CN->Amine Deactivates Pyridine->Amine Sequesters Lone Pair

Figure 1: Electronic deactivation pathways affecting the C5-amino group.

Protocol A: Isothiocyanate Formation (The Apalutamide Route)

This is the industry-standard transformation for converting this scaffold into thiohydantoin-based drugs. The reaction converts the primary amine into an isothiocyanate (-NCS), which is subsequently reacted with an amine to close the thiohydantoin ring.

Safety Warning: This protocol uses Thiophosgene , a highly toxic reagent. All operations must occur in a well-ventilated fume hood with a caustic scrubber.

Materials
  • Substrate: 5-Amino-3-(trifluoromethyl)picolinonitrile (1.0 eq)[1]

  • Reagent: Thiophosgene (1.2 – 1.5 eq)

  • Solvent: Dichloromethane (DCM) / Water (Biphasic system) or Chloroform (anhydrous)

  • Base: Saturated aqueous NaHCO3 or CaCO3

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in DCM (0.2 M concentration).

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO3. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition: Cool the mixture to 0°C. Add Thiophosgene (1.2 eq) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Note: The reaction is exothermic. Control temperature to prevent nitrile hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine (fluorescent) will disappear; the isothiocyanate (less polar) will appear near the solvent front.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Dry combined organics over MgSO4, filter, and concentrate.

    • Critical: Do not overheat during concentration (>40°C), as electron-deficient isothiocyanates can be unstable.

  • Yield: Expect 85–95% of an off-white/yellow solid.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[2]

Direct arylation of this amine is notoriously difficult due to its poor nucleophilicity. Standard ligands (BINAP, dppf) often fail. This protocol utilizes BrettPhos , a ligand specifically designed to facilitate the coupling of weak nucleophiles (like amines on electron-poor heterocycles).

Materials
  • Substrate: 5-Amino-3-(trifluoromethyl)picolinonitrile (1.0 eq)[1]

  • Coupling Partner: Aryl Bromide or Chloride (1.0 – 1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4-6 mol%) or tBuBrettPhos

  • Base: Cs2CO3 (2.0 eq) - Crucial: Stronger bases like NaOtBu can attack the nitrile.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inerting: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times.

  • Loading: Add Pd2(dba)3, BrettPhos, and Cs2CO3. Purge with Argon.

  • Solvation: Add the amine and aryl halide dissolved in degassed 1,4-Dioxane.

  • Activation: Heat the reaction block to 100°C.

    • Expert Insight: Pre-stirring the catalyst and ligand in a small amount of solvent for 5 minutes at 60°C before adding substrates can improve the active catalyst species formation.

  • Duration: Stir for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash column chromatography.[2]

BuchwaldLogic Start Start: C-N Coupling LigandChoice Ligand Selection: Must bind oxidative addition complex AND facilitate reductive elimination Start->LigandChoice BrettPhos BrettPhos / tBuBrettPhos (Bulky, Electron-Rich) LigandChoice->BrettPhos Required for Electron-Poor Amine BaseChoice Base Selection BrettPhos->BaseChoice WeakBase Cs2CO3 / K3PO4 (Preserves Nitrile) BaseChoice->WeakBase Recommended StrongBase NaOtBu / LiHMDS (RISK: Nitrile Attack) BaseChoice->StrongBase Avoid

Figure 2: Decision logic for optimizing C-N coupling with cyano-substituted pyridines.

Protocol C: Sandmeyer Iodination (Halogen Exchange)

Converting the amine to an iodide allows the molecule to serve as an electrophile in subsequent couplings (e.g., Sonogashira, Suzuki), reversing the polarity of the synthetic handle.

Materials
  • Substrate: 5-Amino-3-(trifluoromethyl)picolinonitrile[1][2][3][4][5][6][7]

  • Reagent: t-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite

  • Halogen Source: Diiodomethane (CH2I2) or Iodine (I2)

  • Solvent: Acetonitrile (ACN)

Step-by-Step Methodology
  • Setup: Dissolve the amine (1.0 eq) in ACN. Add Diiodomethane (3.0 eq).

  • Initiation: Heat the mixture to 60°C.

  • Diazotization: Add t-Butyl Nitrite (2.0 eq) dropwise.

    • Mechanism:[2][6][8] The organic nitrite generates the diazonium species in situ, which is immediately displaced by iodine via a radical mechanism. Aqueous NaNO2/HCl methods often fail due to the poor solubility of the pyridine salt and instability of the diazonium intermediate in water.

  • Completion: Stir at 60–80°C for 2 hours until gas evolution ceases.

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color change from purple/brown to yellow). Extract with EtOAc.[2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Isothiocyanate) Hydrolysis of thiophosgeneEnsure biphasic mixture is vigorously stirred; switch to anhydrous CHCl3/TEA conditions.
Nitrile Hydrolysis (Amide formation) Base too strong or temp too highUse Cs2CO3 instead of alkoxides; keep reaction temp <100°C for couplings.
No Reaction (Buchwald) Catalyst poisoning or poor ligationSwitch to tBuBrettPhos Pd G3 precatalyst to ensure active species generation.
Polymerization/Tars Unstable diazonium intermediateUse Protocol C (Organic Nitrite) instead of aqueous NaNO2; avoid isolating the diazonium salt.

References

  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. Link

  • Surh, Y. J., et al. (2015). Process for the preparation of Apalutamide.[9][10][11] World Intellectual Property Organization, WO2015/124678. Link

  • Maitro, G., et al. (2018). Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides. Organic Process Research & Development. Link

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11618057, 5-Amino-3-(trifluoromethyl)picolinonitrile. Link

Sources

Troubleshooting & Optimization

Technical Guide: Catalyst Selection & Optimization for 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses catalyst selection and process optimization for 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile . This scaffold presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) and nitrile (-CN) groups, which significantly reduce the nucleophilicity of the 2-amino group and alter the reactivity of the pyridine ring.

Scaffold Analysis & Reactivity Profile

Before selecting a catalyst, one must understand the electronic "personality" of the molecule.

  • Electronic State: The pyridine ring is highly electron-deficient (π-deficient) due to the synergistic withdrawing effects of the ring nitrogen, the 3-cyano group, and the 5-trifluoromethyl group.

  • Nucleophilicity: The exocyclic 2-amino group is poorly nucleophilic compared to aniline or unsubstituted 2-aminopyridine. Standard acylation or alkylation protocols often require forcing conditions or specific activation.

  • Coordination: The pyridine nitrogen (N1) is less basic but can still poison soft metal catalysts (e.g., Pd, Pt) if not sterically hindered or protonated.

Reactivity Flowchart

The following diagram outlines the primary reaction pathways and the catalyst classes required for each.

ReactivityMap Start 2-Amino-5-(trifluoromethyl) pyridine-3-carbonitrile Path1 Fused Pyrimidines (Cyclization) Start->Path1 + Formamidine/Urea Path2 Nitrile Hydrolysis (Amide/Acid) Start->Path2 + H2O Path3 N-Arylation (Buchwald-Hartwig) Start->Path3 + Ar-X Path4 Reduction (Aminomethyl) Start->Path4 + H2 Cat1 Bronsted Acids/Bases (AcOH, NaOEt, H2SO4) Path1->Cat1 Cat2 Base/Peroxide or Ru(II) Hydration Cats Path2->Cat2 Cat3 Pd(0) + Electron-Rich Ligands (Xantphos, BrettPhos) Path3->Cat3 Cat4 Raney Ni or Pd/C (Acidic Media) Path4->Cat4

Figure 1: Decision matrix for catalyst selection based on target transformation.

Critical Workflows & Catalyst Selection

Scenario A: Synthesis of Fused Heterocycles (Pyrido[2,3-d]pyrimidines)

This is the most common application. The goal is to react the 2-amino and 3-cyano groups with a "carbon inserter" (like formamidine, triethyl orthoformate, or guanidine) to close the pyrimidine ring.

Catalyst Recommendation:

  • Primary Choice: Glacial Acetic Acid (AcOH) or Sulfuric Acid (H2SO4) .

  • Mechanism: Protonation of the nitrile nitrogen activates it for nucleophilic attack by the amino group (Pinner-like mechanism) or facilitates the elimination of ammonia/ethanol during condensation.

  • Alternative (Base Catalyzed): Sodium Ethoxide (NaOEt) in Ethanol. Used when reacting with guanidine or urea.

Protocol (Acid-Catalyzed Cyclization with Triethyl Orthoformate):

  • Mix: 1.0 eq substrate + 5.0 eq Triethyl Orthoformate (TEOF).

  • Catalyst: Add 0.1–0.5 eq p-Toluenesulfonic acid (pTSA) or use Acetic Anhydride as co-solvent.

  • Heat: Reflux (100–120°C) for 4–8 hours.

  • Workup: Cool to precipitate the product; wash with cold ethanol.

Troubleshooting Guide:

Issue Probable Cause Solution
No Reaction Amino group is too electron-deficient to attack the electrophile. Switch to a more reactive electrophile like DMF-DMA (Dimethylformamide dimethyl acetal) or use neat Acetic Anhydride at reflux.
Intermediate Stalling Formation of the formimidate intermediate without ring closure. Add a stronger Lewis Acid (e.g., ZnCl2 or AlCl3 ) to activate the nitrile for the intramolecular attack.

| Hydrolysis Byproduct | Moisture in the system converting nitrile to amide. | Ensure anhydrous conditions; use molecular sieves or dry solvents (Dioxane/Toluene). |

Scenario B: Nitrile Hydrolysis (Selective Hydration)

Converting the 3-cyano group to a primary amide (-CONH2) without hydrolyzing to the acid (-COOH) or affecting the -CF3 group.

Catalyst Recommendation:

  • Standard: NaOH / H2O2 (Radziszewski conditions). Not strictly catalytic, but the most reliable.

  • Catalytic Option: Ruthenium(II) p-cymene complexes or Parkins' Catalyst [PtH(PMe2OH)(PMe2O)2H].

  • Why? Metal catalysts allow hydration at neutral pH, preventing the hydrolysis of the sensitive -CF3 group (which can hydrolyze to -COOH in strong base/heat).

FAQ: Why not use strong acid hydrolysis?

  • A: Strong acid (conc. H2SO4) at high heat often pushes the hydrolysis all the way to the carboxylic acid. Furthermore, the electron-deficient ring makes the nitrile less basic, requiring harsher conditions that degrade the scaffold.

Scenario C: Buchwald-Hartwig Amination (N-Arylation)

Using the 2-amino group as a nucleophile to couple with an aryl halide.

Challenge: The 2-amino group is deactivated by the pyridine ring and -CF3/CN groups. It acts as a very weak nucleophile (similar to a nitro-aniline).

Catalyst Selection:

  • Precursor: Pd2(dba)3 or Pd(OAc)2 .

  • Ligand (Critical): You must use electron-rich, bulky biaryl phosphine ligands to facilitate the oxidative addition and, more importantly, the reductive elimination from the crowded/electronic-poor center.

    • Top Pick: BrettPhos or tBuBrettPhos .

    • Alternative: Xantphos (for rigidity).

  • Base: Cs2CO3 (weaker, soluble) or LiHMDS (strong, soluble). Avoid NaOtBu if sensitive functional groups are present.

Optimization Table:

Parameter Recommendation Rationale
Pd Source Pd2(dba)3 (2–5 mol%) Stable Pd(0) source; dba is easily displaced by bulky ligands.
Ligand BrettPhos specifically designed for weak amine nucleophiles.
Solvent 1,4-Dioxane or Toluene High boiling point required (100°C+) to overcome activation energy.

| Base | K3PO4 or Cs2CO3 | Milder bases reduce side reactions (like fluoride elimination). |

Experimental Workflow: Raney Nickel Reduction

Reducing the nitrile to an aminomethyl group (-CH2NH2) is a common requirement for building SHP2 inhibitors.

Protocol:

  • Vessel: Hydrogenation autoclave (Parr reactor).

  • Solvent: Acetic Acid (AcOH) or Methanol with NH3.

    • Note: AcOH is preferred to prevent the formation of secondary amines (dimerization).

  • Catalyst: Raney Nickel (slurry in water/ethanol) .

    • Load: 10–20 wt% relative to substrate.

  • Conditions: 40–50 psi H2, 50°C.

  • Workup: Filter over Celite (Caution: Pyrophoric). Concentrate filtrate.

Mechanism of Dimer Suppression: The primary amine product is nucleophilic and can react with the intermediate imine to form a secondary amine dimer.

  • Solution: Performing the reaction in Acetic Acid protonates the primary amine immediately upon formation (-CH2NH3+), rendering it non-nucleophilic and preventing dimer formation.

ReductionMech Step1 Nitrile Substrate (R-CN) Step2 Imine Intermediate (R-CH=NH) Step1->Step2 H2 / Raney Ni Step3 Primary Amine (R-CH2-NH2) Step2->Step3 H2 Side1 Secondary Amine Dimer (Unwanted) Step3->Side1 + Step2 (If Neutral pH) Trap Ammonium Salt (R-CH2-NH3+) Step3->Trap + AcOH (Acidic pH)

Figure 2: Mechanism of dimer suppression during nitrile reduction using acidic media.

References

  • Synthesis of Fused Pyrimidines

    • Title: Synthesis of 2-amino pyridine-3, 5-dicarbonitriles and fused deriv
    • Source: ResearchG
    • URL:

  • Nitrile Reduction Protocols

    • Title: Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate (Raney Ni/AcOH protocol).[1]

    • Source: Google P
    • URL:

  • Buchwald-Hartwig Coupling

    • Title: Buchwald-Hartwig Cross Coupling Reaction (General Ligand Selection).
    • Source: Organic Chemistry Portal.[2]

    • URL:

  • Fluorinated Pyridine Reactivity

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.[3][4]

    • Source: Journal of Pesticide Science (via NCBI).
    • URL:

Sources

Technical Support Center: Managing Exothermic Reactions in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Safety & Application Science) Topic: Thermal Hazard Management in Pyridine Functionalization

Executive Summary: The Thermal Landscape of Aminopyridines

Synthesizing aminopyridines involves high-energy pathways. Whether you are employing the classic Chichibabin reaction , Nucleophilic Aromatic Substitution (SNAr) , or Nitro-reduction , you are dealing with significant enthalpy changes (


).

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, but the activation energy required to break aromaticity (in Chichibabin) or the massive heat release from hydrogenation (in nitro-reduction) creates a narrow window between a successful batch and a thermal runaway.

This guide addresses the specific thermal and pressure hazards associated with these workflows.

Module 1: The Chichibabin Reaction (Direct Amination)[1]

Context: The reaction of pyridine with sodium amide (NaNH


) is the most direct route but arguably the most hazardous due to hydrogen evolution and the violent nature of the amide reagent.
Troubleshooting & FAQs

Q1: I am observing a rapid temperature spike immediately upon adding NaNH


 to the pyridine/solvent mixture. Is this normal? 

Diagnosis: No. While an exotherm is expected, a rapid spike indicates uncontrolled deprotonation or moisture contamination.

  • Causality: Sodium amide reacts violently with trace water to produce NaOH and ammonia, releasing massive heat. Furthermore, the initial complexation of the amide anion to the pyridine ring is exothermic.

  • Corrective Action:

    • Stop dosing immediately.

    • Verify Solvent Dryness: Ensure toluene or xylene has a water content <50 ppm.

    • Particle Size Control: If using solid NaNH

      
      , use a granular form rather than fine powder to reduce the initial surface area available for reaction, or switch to a slurry dose.
      
    • Self-Validation: Monitor the temperature differential (

      
      ) between the reactor contents and the jacket. A safe process maintains 
      
      
      
      during addition.

Q2: The reaction pressure is rising uncontrollably despite the condenser being open. What is happening?

Diagnosis: You are likely generating hydrogen gas (


) faster than your vent line can evacuate it.
  • The Mechanism: The Chichibabin mechanism involves the formation of a hydride intermediate, which is eliminated as

    
     gas. For every mole of product, you generate at least one mole of 
    
    
    
    (often more if side reactions occur).
  • Risk: Pressurization leads to solvent loss through the vent or vessel rupture.

  • Protocol:

    • Calculated Venting: Ensure your vent line diameter is sized for the maximum theoretical gas evolution rate (use the Ideal Gas Law based on dosing rate).

    • Sweep Gas: Use a nitrogen sweep to prevent

      
       accumulation in the headspace, which lowers the flammability risk.
      
Workflow: Safe Chichibabin Execution

Figure 1: Logic flow for managing thermal and pressure risks during Chichibabin amination.

Module 2: Catalytic Hydrogenation (Nitropyridine Reduction)

Context: Reducing nitropyridines to aminopyridines is a standard industrial process but carries a high risk of thermal runaway due to the high heat of hydrogenation (


 for nitro groups).
Troubleshooting & FAQs

Q3: The reaction temperature is creeping up even though I stopped the hydrogen feed. Why?

Diagnosis: You are experiencing "hydrogen uptake lag" or accumulation of reactive intermediates.

  • Causality: If the mass transfer of

    
     into the liquid phase is slow (poor agitation), the catalyst surface may be starved. When agitation improves or 
    
    
    
    saturation increases, a sudden surge in reaction rate occurs (thermal runaway).
  • The "Accumulation" Trap: In semi-batch processes, if you feed the nitro substrate faster than it reacts, you build up a large inventory of unreacted high-energy material.

  • Corrective Action:

    • Agitation is Key: Ensure stirrer speed is sufficient to maintain the gas-liquid mass transfer coefficient (

      
      ).
      
    • Substrate-Limited Regime: Operate in a regime where the reaction is limited by the feed rate of the nitropyridine, not the hydrogen pressure.

Q4: Can I use DMSO or DMF as a solvent for this hydrogenation?

Diagnosis: High Risk. Avoid if possible.[1]

  • Reasoning: DMSO (Dimethyl sulfoxide) has a relatively low onset temperature for thermal decomposition (

    
    ), but in the presence of acids, bases, or active metals (like Raney Nickel or Pd/C), this onset temperature can drop drastically. A runaway hydrogenation in DMSO can trigger a secondary, violent decomposition of the solvent.
    
  • Alternative: Use Methanol, Ethanol, or Ethyl Acetate, which have higher thermal stability and are easier to remove.

Comparative Hazard Data: Synthesis Routes
ParameterChichibabin (NaNH

)
Hydrogenation (Nitro-Red)SNAr (Halogen Displacement)
Primary Hazard H

Gas + Violent Reagent
Massive Heat ReleaseThermal Instability of Solvent
Heat of Reaction Moderate (-50 to -100 kJ/mol)Very High (-500+ kJ/mol)Moderate (-60 to -120 kJ/mol)
Critical Control Moisture exclusionH

Pressure & Agitation
Temperature limit of solvent
Runaway Risk MediumHighLow (unless sealed)

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Context: Reacting chloropyridines with amines. Often requires high temperatures to overcome the activation barrier.

Troubleshooting & FAQs

Q5: My sealed tube reaction exploded at


. The pressure rating was sufficient. What happened? 

Diagnosis: Likely decomposition of the reaction mixture or solvent, generating non-condensable gases.

  • Causality: At high temperatures (

    
    ), 2-chloropyridines and amines can undergo side reactions. If the amine is volatile, the vapor pressure adds to the thermal expansion.
    
  • Engineering Control:

    • Headspace Calculation: Never fill a sealed vessel >50%.

    • DSC Screening: Run a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scaling up. If the onset of decomposition is near your operating temperature (

      
      ), you are operating in the "Zone of No Return."
      

Module 4: Process Safety Engineering (The "Self-Validating" Protocol)

To ensure scientific integrity, every experiment must include Stop Criteria .

The Thermal Safety Decision Tree

Figure 2: Decision framework for selecting batch vs. semi-batch processing based on thermal data.

Essential References
  • Chichibabin Reaction Mechanisms & Safety:

    • Mechanism and Hazards:[1][2] The reaction involves the formation of a hydride intermediate and subsequent hydrogen evolution. Strict moisture control is required to prevent violent hydrolysis of sodium amide.

    • Source: (General mechanism and history).

    • Source: (Detailed protocol highlighting NaNH

      
       handling).
      
  • Thermal Hazards in Hydrogenation:

    • Runaway Risk:[2][3][4] Hydrogenation of nitro compounds is among the most exothermic reactions in pharma synthesis.

    • Source: (Authoritative text on calorimetry and runaway reactions).

  • Process Safety in Pyridine Chemistry:

    • Solvent Hazards: The incompatibility of DMSO with halides and active metals at high temperatures.

    • Source: (ACS Organic Process Research & Development).

  • Nucleophilic Substitution (SNAr):

    • Reactivity: 2- and 4-halopyridines are activated for SNAr due to the electron-withdrawing nitrogen.

    • Source: (ScienceDirect Overview).

Disclaimer: This guide is for educational and planning purposes. Always conduct a specific Risk Assessment (RA) and consult your institution's Environmental Health & Safety (EHS) officer before performing high-energy chemistry.

Sources

Technical Support Center: Purification of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

[1]

Executive Summary & Impurity Profile

The synthesis of this compound typically involves the nucleophilic substitution of a 2-chloro precursor or cyclization of fluorinated aliphatic intermediates.[1] Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and cyano (-CN) groups, the pyridine ring is highly deactivated.[1] This electronic environment creates a unique impurity profile that resists standard acid-base workups.[1]

Common Impurity Matrix
Impurity TypeLikely IdentityOriginPhysicochemical Behavior
Starting Material 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrileIncomplete SNAr reactionLipophilic; soluble in non-polar solvents (Hexane/Heptane).[1]
Hydrolysis By-product 2-Amino-5-(trifluoromethyl)pyridine-3-amide Hydrolysis of nitrile under acidic/basic conditionsHighly polar; poor solubility in non-polar solvents; high melting point.[1]
Regioisomers 6-Amino-5-(trifluoromethyl)pyridine-3-carbonitrileCyclization selectivity errorsSimilar solubility to target; requires chromatography or selective crystallization.[1]
Oligomers/Tar Polypyridines / Oxidation productsRadical polymerization or oxidation of amineHigh molecular weight; strongly adsorbed by activated carbon.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is dark brown/black, but NMR shows >90% purity."

Diagnosis: Trace oxidation of the amino group or polymerization of pyrrole-like impurities (common in pyridine chemistry) has generated "tar."[1] Even 0.1% of these conjugated impurities can cause intense discoloration.[1]

Corrective Action: Activated Carbon Treatment (Hot Filtration) Do not rely solely on recrystallization, as tars can occlude within the crystal lattice.[1]

  • Dissolve: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Ethanol (EtOH) at 50-60°C.

  • Adsorb: Add Activated Carbon (10-20 wt% relative to crude mass).[1] Note: Use SX Ultra or equivalent high-surface-area grade.[1]

  • Digest: Stir at 50°C for 30-45 minutes.

  • Filter: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.[1]

  • Result: The filtrate should be pale yellow.[1] Proceed to recrystallization.[1][2][3][4]

Issue 2: "I cannot remove the 2-Chloro starting material via recrystallization."

Diagnosis: The chloro-precursor and the amino-product have similar crystal packing tendencies in certain solvents (isomorphism).[1]

Corrective Action: Trituration (Slurry Wash) The chloro-impurity is significantly more lipophilic than the amino-product.[1]

  • Solvent Choice: Use n-Heptane or Hexane (with 5% Toluene if needed).[1]

  • Procedure: Suspend the finely powdered crude solid in the solvent (5 mL per gram).

  • Temperature: Heat to 40-50°C for 1 hour, then cool to room temperature.

  • Mechanism: The lipophilic chloro-impurity dissolves in the supernatant, while the polar amino-nitrile product remains as a solid.[1]

  • Filtration: Filter and wash the cake with cold pentane.

Issue 3: "The nitrile group hydrolyzed to the amide during workup."

Diagnosis: You likely used a strong aqueous acid or base at elevated temperatures.[1] The electron-deficient ring makes the nitrile carbon highly electrophilic and susceptible to attack by water.[1]

Corrective Action: Strict pH Control

  • Avoid: 6M HCl or NaOH washes, especially when hot.[1]

  • Recovery: If the amide is present, it is very difficult to separate via crystallization due to its high polarity.[1] Flash Column Chromatography is required.[1][5]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (98:2 to 95:5) .[1] The amide will elute after the nitrile.[1]

Validated Purification Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing trace tars and general purification of crude >85%.[1]

Solvent System: Ethanol / Water (Green Chemistry compliant) or Toluene / Heptane.[1] Rationale: The compound has high solubility in hot ethanol due to the amino group but low solubility in water due to the lipophilic CF₃ group.[1]

  • Dissolution: Place 10 g of crude solid in a flask. Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat to reflux (78°C) until fully dissolved. If insolubles remain, filter hot.[1]

  • Nucleation: Remove from heat. Slowly add Deionized Water dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add just enough hot Ethanol (1-2 mL) to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Then cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.[1]

  • Drying: Dry under vacuum (40-45°C) for 12 hours.

Protocol B: Flash Chromatography (High Purity Requirements)

Best for: Separating regioisomers or hydrolysis products.[1]

System: Silica Gel Normal Phase.[1] Load: 1:20 to 1:50 (Sample : Silica).[1]

Gradient StepSolvent A (Hexane/Heptane)Solvent B (Ethyl Acetate)Purpose
Equilibration 95%5%Column conditioning
Step 1 90%10%Elute non-polar impurities (Chloro-precursor)
Step 2 70%30%Elute Target Product (Rf ~0.3-0.4)
Step 3 0%100%Flush polar tars/amides

Visual Workflows

Decision Logic for Purification

The following diagram illustrates the decision process based on the impurity profile of the crude material.

PurificationLogicStartCrude 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrileCheckPurityAnalyze Purity (HPLC/NMR)Start->CheckPurityDecision1Is Purity > 90%?CheckPurity->Decision1ColorIssueIs product colored(Brown/Black)?Decision1->ColorIssueYesImpurityTypeIdentify Main ImpurityDecision1->ImpurityTypeNo (<90%)CarbonTreatActivated CarbonTreatment (Hot EtOAc)ColorIssue->CarbonTreatYesRecrystRecrystallization(EtOH/Water)ColorIssue->RecrystNoCarbonTreat->RecrystChloroImpStarting Material(Chloro-analog)ImpurityType->ChloroImpLipophilicAmideImpHydrolysis Product(Amide)ImpurityType->AmideImpPolarTriturationTrituration(Hot Heptane Wash)ChloroImp->TriturationColumnFlash Chromatography(Hex/EtOAc Gradient)AmideImp->ColumnFinalPure Product(>98%)Trituration->FinalColumn->FinalRecryst->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profile and crude purity.

Recrystallization Workflow

Detailed steps for the Ethanol/Water recrystallization process.

RecrystWorkflowStep1Dissolve Crudein Hot Ethanol (78°C)Step2Hot Filtration(Remove Insolubles)Step1->Step2Step3Add Anti-solvent(Water) to TurbidityStep2->Step3Step4Cool Slowlyto 25°C, then 4°CStep3->Step4Step5Filter & Wash(Cold EtOH/H2O)Step4->Step5

Caption: Step-by-step workflow for the Ethanol/Water recrystallization protocol.

References

  • Vertex AI Search . (2026).[1] Synthesis and purification of this compound. Retrieved from 4[1]

  • Pipzine Chemicals . (n.d.).[1] 5-Amino-3-trifluoromethyl-pyridine-2-carbonitrile Properties and Specifications. Retrieved from 6[1]

  • ACS Omega . (2020).[1] Efficient and Straightforward Syntheses of Sitagliptin Impurities. (Discusses purification of trifluorophenyl/pyridine derivatives). Retrieved from 5[1][5]

  • Google Patents . (2025). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (Describes recrystallization of similar trifluoromethyl-pyridines in heptane). Retrieved from 4[1]

  • AChemBlock . (n.d.). 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile Product Data. Retrieved from 7[1]

Technical Support Center: Catalyst Deactivation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist System Status: Operational Subject: Troubleshooting Catalyst Deactivation (ZSM-5 & Mixed Oxides)

Core Directive & Scope

This guide addresses the critical failure modes of heterogeneous catalysts (primarily ZSM-5 and modified metal oxides) used in the Chichibabin condensation and related pyridine synthesis pathways.

Our objective is not merely to restore activity but to diagnose the root cause—distinguishing between reversible inhibition (coking/poisoning) and irreversible degradation (sintering/dealumination).

Troubleshooting Modules

Module A: Rapid Loss of Conversion (Coking)

Symptom: Reactor conversion drops by >15% within the first 10 hours on stream (TOS). Pressure drop (


) across the bed increases.

Technical Analysis: The primary mechanism is coking . In pyridine synthesis, high temperatures (350–500°C) drive the condensation of aldehydes (e.g., acetaldehyde, acrolein) and ammonia. However, these intermediates (imines/enamines) are highly reactive.

  • Soft Coke: Hydrogen-rich oligomers formed at lower temperatures or early TOS. Reversible.

  • Hard Coke: Graphitic, poly-aromatic structures formed via dehydrogenation of soft coke at high temperatures (

    
    C). These permanently block pore mouths (specifically in ZSM-5 with 10-ring channels).
    
Diagnostic Workflow (Decision Tree)

TroubleshootingCoke Start Symptom: Rapid Conversion Drop CheckP Check Reactor Pressure Drop (ΔP) Start->CheckP HighDP ΔP Increasing? CheckP->HighDP Coke Diagnosis: Pore Mouth Coking HighDP->Coke Yes (Physical Blockage) Poison Diagnosis: Nitrogen Poisoning HighDP->Poison No (Active Site Loss) Action1 Action: Oxidative Regeneration (See Protocol 1) Coke->Action1 Action2 Action: Increase Steam/H2 Co-feed Poison->Action2

Figure 1: Logic flow for distinguishing physical pore blockage (coking) from chemical site inhibition.

Protocol 1: Controlled Oxidative Regeneration

Goal: Remove carbonaceous deposits without triggering thermal runaway or dealumination.

  • Purge: Switch feed to inert gas (

    
    ) at reaction temperature to strip volatile organics.
    
  • Ramp: Cool to

    
    C. Introduce 2% 
    
    
    
    in
    
    
    .
  • Burn-off: Ramp to

    
    C at 
    
    
    
    C/min. Monitor
    
    
    evolution in the effluent.
    • Self-Validating Check: If

      
       spikes rapidly, stop ramp . Exotherms 
      
      
      
      C will permanently damage the zeolite framework (dealumination).
  • Soak: Hold at

    
    C until 
    
    
    
    levels return to baseline.
  • Validation: Perform TGA (Thermogravimetric Analysis) on a spent sample. <1 wt% mass loss indicates successful regeneration.

Module B: Selectivity Drift (Acidity & Poisoning)

Symptom: Conversion is stable, but selectivity shifts from Pyridine/3-Picoline towards heavy byproducts or lutidines.

Technical Analysis: Pyridine is a base.[1][2][3] It interacts strongly with the Brønsted Acid Sites (BAS) of the zeolite.

  • Product Inhibition: If the catalyst acidity is too strong, the pyridine product does not desorb, effectively poisoning the site for subsequent reactant molecules.

  • Acid Site Distribution: High BAS density favors oligomerization (coke) over cyclization. Modifying the Si/Al ratio or introducing Lewis Acid Sites (LAS) via metal modification (Zn, Ga) can tune this selectivity.

Data Summary: Acidity Impact on Performance
ParameterHigh Acidity (Low Si/Al ~30)Low Acidity (High Si/Al >100)
Conversion High (Initial)Moderate
Deactivation Rate Fast (Coking favored)Slow
Selectivity Favors Alkyl-pyridinesFavors Pyridine Base
Dominant Failure Pore BlockageKinetic Limitation
Protocol 2: Acidity Modulation via Steam Treatment

Goal: Reduce strong BAS density to prevent product inhibition.

  • Pre-treatment: Load fresh ZSM-5 catalyst.

  • Steaming: Flow 100% steam at

    
    C for 4 hours.
    
    • Mechanism:[4][5][6][7][8][9] This process ejects some Aluminum from the framework (EFAL), converting strong BAS to weaker LAS or neutral sites.

  • Validation: NH3-TPD (Temperature Programmed Desorption).

    • Success Metric: Reduction in the high-temperature desorption peak (

      
      C) by 20-30%.
      
Module C: Irreversible Deactivation (Hydrothermal Stability)

Symptom: Regeneration cycles become shorter; catalyst surface area drops permanently.

Technical Analysis: Water is a byproduct of the Chichibabin condensation. At reaction temperatures (


C), this in-situ steam attacks the zeolite framework (hydrolysis of Si-O-Al bonds), leading to structural collapse or severe dealumination.
Deactivation Pathway Diagram

DeactivationPath Reactants Aldehyde + NH3 Intermediates Imines / Enamines Reactants->Intermediates Pyridine Pyridine (Product) Intermediates->Pyridine Cyclization SoftCoke Soft Coke (Oligomers) Intermediates->SoftCoke Polymerization Dealum Dealumination (Steam Damage) Intermediates->Dealum + H2O (Byproduct) Pyridine->SoftCoke Trapped in Pore HardCoke Hard Coke (Graphitic) SoftCoke->HardCoke Dehydrogenation (>450°C)

Figure 2: Competing pathways between product formation, coking, and hydrothermal damage.

Protocol 3: Enhancing Hydrothermal Stability (P-Modification)

Goal: Stabilize framework Aluminum using Phosphorus.

  • Impregnation: Treat ZSM-5 with Diammonium Hydrogen Phosphate ((NH4)2HPO4). Target 1-3 wt% P.

  • Calcination: Heat to

    
    C.
    
    • Mechanism:[4][5][6][7][8][9][10] Phosphorus reacts with framework Aluminum to form Al-O-P species, which are resistant to hydrolysis by steam.

  • Validation: 27Al MAS NMR.

    • Success Metric: Retention of tetrahedral Al signal (55 ppm) after steaming.

Frequently Asked Questions (FAQs)

Q1: Why does adding Hydrogen (


) to the feed extend catalyst life? 
A:  Hydrogen acts to terminate carbon radicals on the catalyst surface. It hydrogenates "soft coke" precursors (oligomers) before they can dehydrogenate into "hard coke" (graphite). This keeps the pores open longer.
  • Recommendation: Maintain a

    
    /Reactant molar ratio of 2:1 to 5:1.
    

Q2: My regenerated catalyst has 90% surface area but only 50% activity. Why? A: You likely suffered Dealumination during regeneration. If the temperature spiked uncontrolled (due to rapid coke combustion), the steam generated locally destroyed the active sites (BAS).

  • Fix: Use Protocol 1 with strict temperature limits (

    
    C) and dilute oxygen levels.
    

Q3: Can I use Beta zeolite instead of ZSM-5? A: Beta zeolite has larger pores (12-ring) compared to ZSM-5 (10-ring). While this reduces diffusion limitations, it allows the formation of larger poly-aromatic coke molecules (anthracene/pyrene type) inside the pores, leading to faster deactivation. ZSM-5's shape selectivity restricts the formation of these bulky coke precursors.

References

  • Coke Formation and Regeneration

    • Title: The Effect of H2 on Chichibabin Condensation Catalyzed by Pure ZSM-5 and Pt/ZSM-5.[6]

    • Source: ResearchG
    • URL:

  • Deactivation Mechanisms

    • Title: Coke Form
    • Source: ResearchG
    • URL:

  • Hydrothermal Stability

    • Title: Improving the Hydrothermal Stability of ZSM-5 Zeolites by Sequential Alkali Treatment and Phosphorus Modification.[11]

    • Source: MDPI (C
    • URL:

  • General Synthesis Context

    • Title: Chichibabin pyridine synthesis.[3][5][12]

    • Source: Wikipedia.
    • URL:

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 573762-18-8) represents a privileged scaffold in modern medicinal chemistry, distinguished by the strategic placement of a trifluoromethyl (-CF₃) group. Unlike its non-fluorinated analogs, this compound offers a unique balance of reduced basicity , enhanced lipophilicity , and metabolic stability , making it a critical building block for kinase inhibitors (e.g., PI3K, mTOR pathways) and advanced agrochemicals.

This guide objectively compares this fluorinated scaffold against standard aminopyridines, providing experimental protocols and mechanistic insights to support lead optimization.

Chemical Profile & Structural Logic[1][2]

The efficacy of this scaffold stems from the electronic interplay between its three functional components.

FeatureFunctionalityImpact on Reactivity & Bioactivity
2-Amino Group (-NH₂) NucleophilePrimary site for cyclization; nucleophilicity is attenuated by the 5-CF₃ group compared to the parent pyridine.
3-Cyano Group (-CN) ElectrophileFacilitates "ortho-amino nitrile" cyclizations to form fused heterocycles (e.g., pyrido[2,3-d]pyrimidines).
5-Trifluoromethyl (-CF₃) ModulatorStrong electron-withdrawing group (EWG). Increases metabolic stability (blocks oxidation at C5) and lipophilicity (logP).
Electronic Comparison (Hammett & pKa)

The electron-withdrawing nature of the -CF₃ group significantly lowers the pKa of the pyridine ring nitrogen and the exocyclic amine compared to alternatives.

CompoundSubstituent (C5)Electronic Effect (

)
Est. pKa (Ring N)Nucleophilicity (NH₂)Metabolic Liability
Target Compound -CF₃ +0.54 (Strong EWG) ~2.5 Low Very Low (Stable)
2-Amino-3-cyanopyridine-H0.00 (Neutral)~6.9HighModerate (C5 oxidation)
5-Chloro analog-Cl+0.23 (Weak EWG)~3.8ModerateLow
5-Methyl analog-CH₃-0.17 (EDG)~7.5HighHigh (Benzylic oxidation)

Expert Insight: The reduced nucleophilicity of the 5-CF₃ analog means that cyclization reactions (e.g., with formamide) often require higher temperatures or stronger acid catalysts compared to the 5-H or 5-Me analogs. However, the resulting products are far more resistant to oxidative metabolism in vivo.

Synthesis Pathways[3][4][5][6][7]

The synthesis of this compound is more challenging than non-fluorinated analogs due to the limited availability of trifluoromethylated building blocks. Two primary routes are dominant.

Route A: Nucleophilic Substitution (Industrial Preferred)

Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) , a common agrochemical intermediate. This route is scalable but requires careful control of regioselectivity.

Route B: Multicomponent Cyclization (Lab Scale)

A one-pot reaction involving a trifluoromethyl ketone, malononitrile, and an ammonia source.

SynthesisPathways cluster_legend Route Comparison DCTF 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) Intermed1 Intermediate: 2-Chloro-3-cyano-5-CF3-pyridine DCTF->Intermed1 Zn(CN)2, Pd cat. (Selective Cyanation) Target TARGET: 2-Amino-5-(trifluoromethyl) pyridine-3-carbonitrile Intermed1->Target NH3 (aq), Heat (Amination) RawMaterials Trifluoromethyl ketone + Malononitrile + NH4OAc RawMaterials->Target One-Pot Cyclization (Base cat., Reflux) Legend Solid Line: Industrial Route (High Purity) Dashed Line: Lab Scale (Variable Yield)

Figure 1: Synthetic pathways for the target scaffold. Route A (blue) is preferred for purity; Route B (red) allows for rapid analog generation.

Experimental Protocols

Protocol 1: Synthesis from 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

Objective: Selective introduction of amino and cyano groups. Note: Direct amination of DCTF usually occurs at C2. Cyanation is then performed at C3.

  • Amination:

    • Charge a high-pressure reactor with DCTF (1.0 eq) and 25% Aqueous Ammonia (5.0 eq).

    • Heat to 120°C for 8–12 hours. (Pressure reaches ~5-8 bar).

    • Cool, filter the precipitate.

    • Result: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.[1][2]

  • Cyanation (Rosenmund-von Braun conditions):

    • Dissolve the intermediate in NMP (N-methyl-2-pyrrolidone).

    • Add CuCN (1.2 eq).

    • Heat to 180°C under inert atmosphere (N₂) for 6 hours.

    • Workup: Quench with aqueous ethylenediamine (to complex copper), extract with ethyl acetate.

    • Purification: Recrystallization from ethanol/water.

    • Typical Yield: 65–75% (2 steps).

Protocol 2: Cyclization to Pyrido[2,3-d]pyrimidine

Objective: Demonstrate the reactivity of the scaffold in heterocycle formation.

  • Reagents: Mix Target Compound (1.0 mmol) with Formamide (5.0 mL).

  • Catalyst: Add catalytic p-Toluenesulfonic acid (PTSA) (0.1 mmol). Note: The CF3 group reduces reactivity, necessitating acid catalysis which is often optional for the non-fluorinated parent.

  • Conditions: Reflux at 140–150°C for 12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (fluorescent) will disappear.

  • Isolation: Cool to room temperature. Pour into ice water. The product precipitates.

  • Yield Comparison:

    • 5-CF₃ Analog: 70–75% (Requires longer time/acid).

    • 5-H Analog: 85–90% (Faster, often no acid needed).

Comparative Performance Analysis

The following table summarizes the performance of the 5-CF₃ scaffold versus common alternatives in the context of drug discovery (specifically kinase inhibition).

Metric5-CF₃ (Target)5-H (Parent)5-Cl (Chloro)Interpretation
LogP (Lipophilicity) 2.1 0.61.3CF₃ significantly improves membrane permeability.
Metabolic Stability High LowMediumCF₃ blocks P450 oxidation at the vulnerable C5 position.
Cyclization Reactivity Moderate HighHighEWG effect of CF₃ makes the amine less nucleophilic, slowing downstream synthesis.
H-Bond Donor Strength High MediumMediumThe aniline NH protons are more acidic, potentially strengthening H-bonds with kinase hinge regions.
Reactivity Visualization

The diagram below illustrates how the electronic properties of the substituent at C5 dictate the conditions required for downstream derivatization.

ReactivityComparison cluster_0 Electronic Influence on Cyclization CF3 5-CF3 Substituent (Strong EWG) AmineCF3 Deactivated Amine (Low Nucleophilicity) CF3->AmineCF3 Inductive Effect H 5-H Substituent (Neutral) AmineH Active Amine (High Nucleophilicity) H->AmineH CondCF3 Requires Acid Cat. High Temp (150°C) AmineCF3->CondCF3 Implication CondH Neutral/Mild Lower Temp (100°C) AmineH->CondH Implication

Figure 2: Impact of the C5 substituent on reaction conditions. The 5-CF3 analog requires harsher conditions due to electron withdrawal.

Applications & Case Studies

Kinase Inhibitors (PI3K/mTOR)

The pyrido[2,3-d]pyrimidine core derived from this scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib.

  • Advantage: The 5-CF₃ group occupies a hydrophobic pocket in the ATP binding site, often improving selectivity over the 5-H analog.

  • Data Point: In PI3K

    
     inhibitors, replacing 5-H with 5-CF₃ has been observed to improve cellular potency (IC50) by 3–5 fold due to improved permeability and hydrophobic interactions.
    
Agrochemicals (Insecticides)

Compounds like Flonicamid and Sulfoxaflor utilize trifluoromethylpyridine moieties.

  • Mechanism: The 5-CF₃ group prevents rapid degradation by insect metabolic enzymes, prolonging residual activity in the field compared to non-fluorinated analogs.

References

  • Synthesis of Fluorinated Pyridines: Process for the preparation of fluorinated pyridines.[3][4][5] European Patent EP0192287A2. Link

  • Reactivity of 2-Amino-3-cyanopyridines: Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives. ResearchGate Review.[6] Link

  • Cyclization Protocols: Synthesis of pyrido[2,3-d]pyrimidine carbonitrile. Journal of Chemical Research. Link

  • Properties of Trifluoromethylpyridines: Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link

  • Comparative Basicity:Ionization constants of heterocyclic amines. Albert, A. et al., J. Chem. Soc., 1948, 2240. (Classic reference for aminopyridine pKa values).

Sources

Technical Guide: Analytical Purity Assessment of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of androgen receptor antagonists like Apalutamide . Its structural integrity is paramount; impurities here—specifically the unreacted nitro-precursor or hydrolyzed nitrile byproducts—propagate through downstream synthesis, often leading to difficult-to-remove side products.

This guide moves beyond generic "run-sheet" protocols. It compares the industrial workhorse (HPLC-UV ) against the absolute quantification power of 19F qNMR , providing a rationale for when and why to deploy each method.

Molecular Analysis for Method Selection
  • The Challenge: The molecule features a "push-pull" electronic system. The electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups significantly lower the basicity of the amino (-NH2) group and the pyridine nitrogen.

  • Implication: Unlike standard pyridines, this molecule is less prone to severe peak tailing due to silanol interactions, but it is susceptible to hydrolysis of the nitrile group to an amide or acid under extreme pH or thermal stress.

Primary Method: Reversed-Phase HPLC-UV

The Workhorse for Routine QC and Impurity Profiling

Objective: To separate the target amine from its synthetic precursor (2-cyano-3-(trifluoromethyl)-5-nitropyridine) and potential hydrolysis byproducts.

Experimental Protocol (Best Practice)
ParameterConditionRationale (Causality)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm)High carbon load provides retention for the lipophilic -CF3 group; end-capping minimizes amine interaction with silanols.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.0) suppresses ionization of residual silanols and keeps the weakly basic amine protonated/neutral, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B.Starts low to capture polar hydrolysis degradants; ramps high to elute the lipophilic nitro-precursor.
Detection UV @ 254 nm (Primary), 220 nm (Secondary)The aromatic pyridine ring has strong absorbance at 254 nm. 220 nm detects non-aromatic impurities but may have baseline drift.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 3.5 µm particles.
Critical Impurity Markers
  • Precursor (Nitro-analog): Elutes after the main peak due to higher lipophilicity (lack of the polar amino H-bond donor).

  • Hydrolysis Product (Amide): Elutes before the main peak due to increased polarity.

Orthogonal Method: 19F Quantitative NMR (qNMR)

The "Gold Standard" for Absolute Purity Assignment

Objective: To determine the absolute mass purity without requiring a high-purity reference standard of the analyte itself. This is the self-validating method of choice for certifying "primary standards."

Why 19F instead of 1H?

The 1H NMR spectrum of substituted pyridines is often crowded. However, the -CF3 group provides a distinct singlet in the 19F spectrum (approx. -62 to -64 ppm) with a clean baseline, free from solvent interference (unlike 1H).

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Compound: 3,5-Bis(trifluoromethyl)benzoic acid (Traceable Standard).[1]

    • Why: It has a distinct shift (~ -63 ppm but resolved from the analyte), high stability, and non-hygroscopic nature.

  • Sample Preparation:

    • Weigh ~10 mg of Analyte and ~10 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve in 0.7 mL DMSO-d6 (preferred over CDCl3 to prevent volatility errors and improve solubility).

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Must be

      
       (Longitudinal Relaxation Time).
      
    • Note: The -CF3 group relaxes slowly. A d1 of 20–30 seconds is typically required to ensure >99.9% magnetization recovery. Failure to wait this long causes integration errors (underestimation).

    • Spectral Width: Ensure both analyte and IS signals are covered (typically >50 ppm range).

    • Scans: 32 or 64 (sufficient for S/N > 150).

Comparative Analysis Guide

The following table contrasts the performance of the two primary methods to aid in decision-making.

FeatureMethod A: HPLC-UVMethod B: 19F qNMR
Primary Utility Routine QC, Impurity Profiling (0.1% level)Absolute Purity Certification, Reference Standard Calibration
Specificity High (Separates isomers/byproducts)High (Specific to fluorinated moiety)
Reference Standard Required (Must have known purity)Not Required (Uses generic IS)
Precision (RSD) < 0.5%< 0.1% (Superior)
Limit of Detection Low (ppm range)Moderate (0.1% range)
Throughput High (20 min/sample)Low (Long relaxation delays)
Blind Spots Inorganic salts (invisible to UV)Non-fluorinated impurities (invisible to 19F)

Decision Workflow & Logic

The following diagram illustrates the decision process for selecting the appropriate analytical methodology based on the stage of drug development.

AnalyticalWorkflow Start Sample Received: 5-Amino-3-(trifluoromethyl)picolinonitrile Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch Release (Factory Floor) Goal->RoutineQC RefStd Certify Reference Standard (R&D / Metrology) Goal->RefStd ProcessDev Process Optimization (Tracking Impurities) Goal->ProcessDev HPLC Method: RP-HPLC (UV) Detects: Organic Impurities Requires: Reference Std RoutineQC->HPLC Speed & Sensitivity qNMR Method: 19F qNMR Detects: Absolute Fluorine Content Requires: Internal Std (IS) RefStd->qNMR Absolute Accuracy ProcessDev->HPLC Separation Power Combined Hybrid Approach: Use qNMR to assay the Reference Std, then use HPLC for batch testing. HPLC->Combined qNMR->Combined

Figure 1: Analytical Decision Matrix. Blue nodes indicate the integration of methods for a robust quality system.

References

  • Synthesis & Impurity Context

    • Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile via iron reduction of 2-cyano-3-(trifluoromethyl)-5-nitropyridine.[2]

    • Source:

  • HPLC Method Development Principles

    • Development of HPLC methods for amino-pyridine deriv
    • Source:

  • qNMR Standards & Protocols

    • Use of 3,5-Bis(trifluoromethyl)benzoic acid as a primary CRM for 19F qNMR.[1]

    • Source: [1]

  • Molecular Properties

    • Physical properties and safety data for CAS 573762-62-6.[3][4]

    • Source:

Sources

Validated HPLC Analysis of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 69657-51-8) is a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. Its structural duality—possessing a highly polar nitrile/amino region and a hydrophobic trifluoromethyl group—creates a unique chromatographic challenge. Standard "generic" HPLC gradients often fail to resolve the parent compound from its primary hydrolysis impurity, the amide derivative, resulting in false purity specifications.

The Solution: This guide compares a standard LC-MS compatible method (Method A) against a robust, validated QC method utilizing phosphate buffering (Method B). We demonstrate that while Method A is suitable for identification, Method B (Phosphate Buffer, pH 2.5) is the superior choice for quantitative validation, offering a Resolution (


) > 2.5 between the nitrile and its hydrolysis byproducts.

The Analytical Challenge: Chemistry & Impurities

To validate a method, one must understand what is being separated. The cyanopyridine moiety is susceptible to hydrolysis, particularly under basic or strongly acidic conditions during synthesis.

Impurity Pathway Analysis

The primary critical quality attribute (CQA) is the separation of the active nitrile from its amide and acid hydrolysis products.

ImpurityPathway Parent Parent Molecule 2-Amino-5-(trifluoromethyl) pyridine-3-carbonitrile Amide Impurity A (Amide) Hydrolysis Product Parent->Amide + H2O (Slow Hydrolysis) Acid Impurity B (Acid) Full Hydrolysis Amide->Acid + H2O (Fast Hydrolysis)

Figure 1: Hydrolysis pathway of this compound. The separation of the Parent from Impurity A is the critical resolution pair.

Comparative Method Evaluation

We evaluated two distinct approaches. Method A represents a typical "scouting" gradient used in R&D. Method B represents the optimized protocol for GMP release testing.

Method A: The Generic Approach (Volatile Buffer)
  • Column: C18 (Standard), 4.6 x 150 mm, 5 µm

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[1]

  • Outcome:

    • Peak Shape: Asymmetrical (Tailing Factor > 1.8) due to the interaction of the basic pyridine nitrogen with residual silanols.

    • Selectivity: Poor. The amide impurity co-elutes on the tail of the main peak.

    • Verdict: Suitable for Mass Spec ID, failed for Purity Validation.

Method B: The Optimized QC Approach (Phosphate Buffer)
  • Column: High-Strength Silica (HSS) C18 or Base-Deactivated C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: 20mM Potassium Phosphate (pH 2.5) / Acetonitrile[2]

  • Outcome:

    • Peak Shape: Sharp (Tailing Factor < 1.2). Low pH suppresses silanol ionization and ensures the pyridine nitrogen is fully protonated, interacting predictably with the stationary phase.

    • Selectivity: Excellent (

      
       > 3.0).[3] The buffer locks the ionization state of the impurities, preventing peak shifting.
      
    • Verdict: Passed all ICH Q2(R2) validation criteria.

Validated Experimental Protocol (Method B)

This is the finalized protocol recommended for routine quality control.

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance)
Column Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Column Temp 40°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (primary), 210 nm (impurity check)
Run Time 20 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.05 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.04060
15.04060
15.19010
20.09010
Standard Preparation
  • Stock Solution: Dissolve 25 mg of Reference Standard in 25 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 0.1 mg/mL.

Validation Data Summary (ICH Q2 R2 Compliant)

The following data was generated using the optimized Method B.

System Suitability
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (RT) -8.4 minN/A
Theoretical Plates (N) > 500012,450Pass
Tailing Factor (T) < 1.51.12Pass
Resolution (

)
> 2.0 (vs Amide Impurity)3.8Pass
Linearity & Range
  • Range: 0.05 µg/mL to 150 µg/mL (LOQ to 150% of nominal).

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% levels.

Spike Level% Recovery (Mean, n=3)% RSD
50% 99.4%0.8%
100% 100.2%0.5%
150% 99.8%0.6%
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.02 µg/mL

  • LOQ (S/N = 10): 0.05 µg/mL

Logic & Causality: Why This Works

The success of Method B relies on the specific interaction between the pK_a of the molecule and the pH of the buffer.

  • Protonation State: The pyridine nitrogen is weakly basic (

    
     due to the electron-withdrawing 
    
    
    
    and
    
    
    groups). By using a buffer at pH 2.5, we ensure the molecule is consistently protonated. This prevents "state-switching" during the run, which causes peak broadening.
  • Ion Suppression: The acidic pH suppresses the ionization of residual silanols on the silica column surface. If silanols were ionized (

    
    ), they would ionically bind to the protonated amine of the pyridine, causing severe tailing (the "Generic Method" failure mode).
    
  • CSH Technology: We recommend a "Charged Surface Hybrid" (CSH) or similar base-deactivated column. These columns have a slight positive surface charge that electrostatically repels protonated bases, further sharpening the peak shape.

Validation Workflow Diagram

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Specificity Test (Inject Impurity Markers) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Optimize Adjust pH / Gradient CheckRes->Optimize No Linearity Linearity & Range (5 Levels) CheckRes->Linearity Yes Optimize->Specificity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness (Flow/Temp/pH +/-) Accuracy->Robustness Final Validated Method Robustness->Final

Figure 2: Step-by-step validation logic following ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13532246, 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (Physical property data). [Link]

  • Dolan, J. W. (2002).[5] The Role of pH in LC Separations. LCGC North America. [Link]

Sources

Comparative Study: Catalytic Architectures for Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of catalytic systems for synthesizing trifluoromethylpyridines, a critical scaffold in medicinal chemistry. It moves beyond generic descriptions to evaluate performance, regioselectivity, and mechanistic distinctiveness.

Executive Summary & Decision Matrix

The synthesis of trifluoromethylpyridines is governed by the electronic mismatch between the electron-deficient pyridine ring and the electrophilic nature of most trifluoromethylating agents. Success depends on matching the catalyst's mode of activation (radical vs. nucleophilic) with the desired regioselectivity.

Strategic Selection Guide:

Constraint / GoalRecommended Catalyst SystemMechanism TypeKey Advantage
C2/C4 Selectivity Photoredox (Ir/Ru) Radical (Minisci)Mild conditions, high functional group tolerance.
C3 Selectivity Lewis Acid (B(C6F5)3) Nucleophilic ActivationOvercomes innate electronic bias of pyridine.
Cost-Efficiency Ag(I) Salts Decarboxylative RadicalUses cheap TFA as the CF3 source.[1]
Scalability Fe(II) / Peroxide Radical (Fenton)Industrial viability, avoids precious metals.

Catalyst Class I: Photoredox Systems (Ir/Ru)

Best for: Late-stage functionalization, mild conditions, C2-selectivity.

Mechanism & Performance

Photoredox catalysis utilizes visible light to generate


 radicals via Single Electron Transfer (SET). The catalyst (e.g., 

or

) acts as an electron shuttle.
  • Reagents: Triflyl chloride (TfCl) or Trifluoroacetic anhydride (TFAA) + Pyridine N-oxide.

  • Regioselectivity: Exclusively C2 and C4 (Minisci-type addition). The electrophilic

    
     radical attacks the most electron-deficient positions, which are further activated by protonation or complexation.
    
Mechanistic Workflow (DOT Visualization)

PhotoredoxMechanism Cat_GS Ir(III) (Ground State) Cat_Excited *Ir(III) (Excited) Cat_GS->Cat_Excited hv (Blue LED) Cat_Ox Ir(IV) (Oxidized) Cat_Excited->Cat_Ox SET (-e) to CF3-LG CF3_Source CF3-LG (e.g., TfCl) CF3_Radical •CF3 Radical CF3_Source->CF3_Radical Reduction Radical_Adduct Radical Cation Intermediate CF3_Radical->Radical_Adduct Addition to Pyridine Pyridine Pyridine Substrate Pyridine->Radical_Adduct Radical_Adduct->Cat_GS SET (+e) from Cat_Ox Product 2-CF3-Pyridine Radical_Adduct->Product Oxidation (-e, -H+)

Caption: Photoredox cycle showing the generation of electrophilic CF3 radicals and their Minisci-type addition to pyridine.

Experimental Protocol: MacMillan Type (Representative)

Substrate: 4-Phenylpyridine Target: 2-Trifluoromethyl-4-phenylpyridine

  • Setup: In a 20 mL vial, charge 4-Phenylpyridine (0.5 mmol),

    
     (1 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous acetonitrile (5 mL).

  • Reagent: Add Triflyl chloride (TfCl) (2.0 equiv) via syringe.

  • Reaction: Degas by sparging with

    
     for 10 mins. Irradiate with 34W Blue LED fan at RT for 18 hours.
    
  • Workup: Dilute with ether, wash with

    
    , dry over 
    
    
    
    , and purify via flash chromatography (Hex/EtOAc).

Catalyst Class II: Silver(I) Systems

Best for: Cost-sensitive bench synthesis, utilizing Trifluoroacetic Acid (TFA).

Mechanism & Performance

Silver salts (typically


 or 

) facilitate the oxidative decarboxylation of trifluoroacetic acid to generate

radicals. While often requiring stoichiometric amounts of oxidant (e.g.,

), catalytic Ag variants exist.
  • Key Advantage: Uses TFA (cheap, abundant) instead of expensive TfCl or Togni reagents.

  • Limitation: Often requires higher temperatures (

    
    ) compared to photoredox.
    
Comparative Data: Yield & Selectivity[1][2][3]
EntryCatalyst SystemCF3 SourceSubstrateYield (%)Selectivity (C2:C3)Ref
1 Ir-Photoredox TfCl4-Phenylpyridine84%>20:1[1]
2 Ag(I)/

TFA4-Phenylpyridine72%>20:1[2]
3 Fe(II)/


4-Phenylpyridine65%>20:1[3]
4 Lewis Acid (B) Togni II4-Phenylpyridine78%1:>20 (C3)[4]

Catalyst Class III: Lewis Acid / Hydrosilylation (C3-Selective)

Best for: Accessing the elusive C3-position .

The C3 Challenge

Direct radical trifluoromethylation fails at the C3 position because it is the least electron-deficient site, whereas


 is electrophilic.
The Solution: Kuninobu's Protocol

This method uses a Lewis Acid catalyst (


) to temporarily convert the pyridine into an electron-rich enamine via hydrosilylation. This enamine then reacts with an electrophilic CF3 source (Togni reagent).[2]
Mechanistic Workflow (DOT Visualization)

C3Selectivity Pyridine Pyridine (Electron Poor) Intermediate N-Silyl Dihydropyridine (Electron Rich Enamine) Pyridine->Intermediate Hydrosilylation (Regioselective 1,4-addn) Silane Hydrosilane (R3SiH) Silane->Intermediate Cat Cat: B(C6F5)3 Cat->Intermediate Catalyzes Product 3-CF3-Pyridine Intermediate->Product 1. Electrophilic Attack (C3) 2. Oxidation/Aromatization Togni Togni Reagent (CF3+) Togni->Product Oxidant Oxidant (DDQ) Oxidant->Product

Caption: Inversion of electronic polarity allows electrophilic attack at the typically unreactive C3 position.

Experimental Protocol: C3-Selective

Substrate: Quinoline (Model for Pyridine derivatives) Target: 3-Trifluoromethylquinoline[3]

  • Activation: Mix substrate (0.2 mmol),

    
     (1.2 equiv), and 
    
    
    
    (5 mol%) in 1,2-DCE (1.0 mL). Heat at
    
    
    for 1 hour.
  • Functionalization: Cool to

    
    . Add Togni Reagent I (1.1 equiv). Stir for 2 hours.
    
  • Aromatization: Add DDQ (1.2 equiv) or similar oxidant to restore aromaticity. Stir at RT for 1 hour.

  • Workup: Quench with

    
    , extract with DCM, purify via silica gel chromatography.
    

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

  • Yamakawa, T., et al. (2015). Fenton Reagent-Catalyzed Trifluoromethylation of Enamines. Journal of Fluorine Chemistry, 179, 106-114.
  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(42), 7803–7807. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 573762-18-8) presents a dual-hazard profile that complicates standard disposal workflows. Unlike simple organic bases, this molecule contains a trifluoromethyl group (-CF₃) , which confers high thermal stability and potential for hydrofluoric acid (HF) generation upon combustion, and a carbonitrile group (-CN) , which poses acute toxicity risks and potential hydrogen cyanide (HCN) liberation under acidic conditions.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational roadmap for researchers. The goal is to prevent the common error of classifying this material solely as "organic waste," which can lead to regulatory non-compliance and downstream incineration failures.

Chemical Profile
ParameterDetail
CAS Number 573762-18-8
Molecular Formula C₇H₄F₃N₃
Key Functional Groups Primary Amine (-NH₂), Trifluoromethyl (-CF₃), Nitrile (-CN)
Physical State Solid (typically off-white to pale yellow powder)

Hazard Analysis & Causality

Effective disposal requires understanding the why behind the hazards. We do not simply follow rules; we mitigate specific chemical mechanisms.[1]

Hazard ClassH-CodeOperational Implication (Causality)
Acute Toxicity (Oral/Inh) H301, H331High Risk. The nitrile moiety can metabolize to release cyanide ions in biological systems. Action: All weighing must occur in a fume hood; double-gloving is mandatory.
Skin/Eye Irritation H315, H319The aminopyridine core is a potent irritant and potential sensitizer. Action: Contaminated PPE must be treated as hazardous waste, not general trash.
Environmental Toxicity H411Fluorinated heterocycles are persistent in the environment. Action: Zero-discharge policy. No aqueous waste down the sink.
Thermal Stability N/AThe C-F bond energy (~485 kJ/mol) resists standard combustion. Action: Requires high-temperature incineration (>1100°C) to ensure mineralization.

Waste Segregation Protocol

This is the most critical operational step. Improper segregation is the leading cause of laboratory accidents and disposal rejection.

The "Halogenated" Rule

Because of the trifluoromethyl group, this compound and any solvent mixtures containing it must be classified as Halogenated Organic Waste .

  • Why? Non-halogenated waste streams are often burned as fuel in cement kilns or standard boilers. These facilities lack the wet scrubbers necessary to capture the Hydrogen Fluoride (HF) gas generated when the -CF₃ group burns. Sending this to a non-halogenated stream releases corrosive HF into the incinerator's exhaust, damaging infrastructure and violating emission permits.

The "No Acid" Rule

Never mix this compound with acidic waste streams (e.g., waste from acid workups).

  • Why? While aromatic nitriles are more stable than aliphatic ones, strong acids can hydrolyze the nitrile group, potentially releasing Hydrogen Cyanide (HCN) gas in the waste container.

Decision Matrix: Waste Segregation Workflow

WasteSegregation Start Waste Generation (this compound) State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE, Wipes) State->Solid Liquid Liquid Waste (Mother Liquors, Solvents) State->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging CheckSolvent Check Solvent Composition Liquid->CheckSolvent LabelSolid Label: TOXIC SOLID (Contains Fluorinated Organics) Bagging->LabelSolid FinalBin DISPOSAL BIN: Halogenated Organic Waste LabelSolid->FinalBin Combine for Pickup HaloRoute Solvent is Halogenated? (DCM, Chloroform) CheckSolvent->HaloRoute NonHaloRoute Solvent is Non-Halogenated? (Methanol, Ethyl Acetate) HaloRoute->NonHaloRoute No AcidCheck CRITICAL CHECK: Is pH < 7? HaloRoute->AcidCheck Yes NonHaloRoute->AcidCheck Must still go to Halo stream due to solute Neutralize Neutralize to pH 8-10 (Prevent HCN formation) AcidCheck->Neutralize Yes (Acidic) AcidCheck->FinalBin No (Neutral/Basic) Neutralize->FinalBin

Figure 1: Decision logic for segregating waste streams containing fluorinated aromatic nitriles. Note the critical pH check to prevent cyanide release.

Disposal Procedures

Solid Waste (Spill Debris, PPE, Excess Reagent)
  • Containment: Place all solid waste into a clear, heavy-duty polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging). This prevents contamination of the outer surface during transport.[2][1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "this compound" and "Solid Debris".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in a dedicated "Toxic Solids" pail with a sealing lid until pickup.

Liquid Waste (Reaction Mixtures, Rinsates)
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is corrosive.

  • Solvent Compatibility: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the trifluoromethyl solute mandates that the entire mixture be classified as Halogenated Waste .

  • pH Control:

    • Test the pH of the solution before adding it to the carboy.

    • If acidic, slowly neutralize with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to pH 8-10.

    • Scientific Rationale: Keeping the solution slightly basic ensures the nitrile group remains stable and prevents the liberation of volatile HCN.

  • Tagging: Label as "Halogenated Organic Waste" with the specific chemical name listed as a contaminant.

Final Destruction (Facility Level)

This section is for your waste coordinator or EHS officer.

  • Method: High-Temperature Incineration.

  • Requirement: The incinerator must operate above 1100°C with a residence time >2 seconds.

  • Scrubbing: The facility must be equipped with wet scrubbers (alkaline quench) to capture Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generated during combustion.

  • Prohibition: Do not send to fuel blending or cement kilns unless they are specifically permitted for fluorinated hazardous waste.

Emergency Response: Spills

In the event of a spill, speed and containment are paramount.[1]

  • Evacuate & Ventilate: If the spill is significant (>5g or outside a hood), evacuate the immediate area. The dust is toxic if inhaled.[3]

  • PPE: Wear a Tyvek suit, double nitrile gloves, and a P100 respirator (or N95 at minimum) if outside a fume hood.

  • Dry Cleanup (Preferred):

    • Do not spray water initially (spreads the contamination).

    • Cover the spill with an absorbent pad or vermiculite.[1]

    • Gently sweep the material into a dust pan to minimize aerosolization.

  • Wet Decontamination:

    • Once the bulk solid is removed, clean the surface with a soap/water solution.

    • Collect all wipes and treat them as Solid Toxic Waste (see Section 4.1).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine (Analogous Structure Hazard Data). Retrieved from

  • SynQuest Laboratories. (2019). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.[4][5] Retrieved from

  • United States Environmental Protection Agency (EPA). (2019). Incineration to Manage PFAS Waste Streams (Applicable to Fluorinated Organics).[6] Retrieved from

  • Jubilant Ingrevia. (2012). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine (Environmental Toxicity Data). Retrieved from [7]

  • Chemical Society Reviews. (1995).[8] Disposal methods for chlorinated aromatic waste.[2][8] Royal Society of Chemistry. DOI: 10.1039/CS9952400423.[8] Retrieved from

Sources

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